molecular formula C8H6FNO2 B11715876 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11715876
M. Wt: 167.14 g/mol
InChI Key: PYVAZQMHHHMHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

6-fluoro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6FNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)

InChI Key

PYVAZQMHHHMHOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)NC(=O)O1

Origin of Product

United States

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic heterocyclic core of 1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one is a privileged pharmacophore in modern drug discovery. The parent scaffold, 1[1], serves as the structural foundation for numerous bioactive molecules. Specifically, the fluorinated derivative 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one (also denoted as 6-fluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one) is a critical intermediate in the synthesis of advanced therapeutics, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) structurally related to efavirenz (2)[2] and emerging DNA polymerase theta (POLQ) inhibitors targeting homologous recombination-deficient cancers (3)[3].

This whitepaper details a highly efficient, self-validating two-step synthetic workflow to access this compound from commercially available 2-amino-5-fluorobenzoic acid, emphasizing the mechanistic causality behind reagent selection and reaction optimization.

Mechanistic Rationale & Causality

The synthesis relies on a logical sequence of chemoselective reduction followed by an entropically favored intramolecular cyclization.

Step 1: Chemoselective Reduction

The transformation begins with the reduction of 2-amino-5-fluorobenzoic acid to 2-amino-5-fluorobenzyl alcohol. Borane-tetrahydrofuran (BH₃·THF) is explicitly chosen over stronger hydride donors like Lithium Aluminum Hydride (LiAlH₄). The causality here is chemoselectivity: the Lewis acidic borane coordinates preferentially with the electron-rich carboxylate oxygen, activating it for hydride transfer while leaving the aromatic fluorine and the primary amine intact. This prevents unwanted defluorination or over-reduction.

Workflow A 2-Amino-5-fluorobenzoic acid (Starting Material) B Chemoselective Reduction (BH3-THF, 0 °C to RT) A->B Step 1 C 2-Amino-5-fluorobenzyl alcohol (Intermediate) B->C D Carbonylation & Cyclization (Triphosgene, DIPEA, THF) C->D Step 2 E 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one (Target Compound) D->E

Synthetic workflow for 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one from 2-amino-5-fluorobenzoic acid.

Step 2: Triphosgene-Mediated Cyclization

The cyclization of 2-amino-5-fluorobenzyl alcohol utilizes triphosgene (bis(trichloromethyl) carbonate) as a stable, solid surrogate for phosgene gas. The reaction is governed by differential nucleophilicity. The primary aniline nitrogen is significantly more nucleophilic than the benzylic alcohol. Consequently, the amine attacks the electrophilic carbonyl center of the in situ generated phosgene first, forming a highly reactive carbamoyl chloride intermediate.

N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the generated HCl. By preventing the protonation of the aniline, DIPEA maintains the nucleophilicity of the system. Following the formation of the carbamoyl chloride, the adjacent benzylic hydroxyl group undergoes a rapid, entropically driven intramolecular nucleophilic attack, extruding a second equivalent of HCl to close the thermodynamically stable six-membered benzoxazinone ring.

Mechanism M1 Primary Amine Nucleophilic Attack M2 Carbamoyl Chloride Intermediate M1->M2 + Triphosgene - HCl M3 Intramolecular O-Alkylation M2->M3 Base (DIPEA) M4 Benzoxazinone Ring Formation M3->M4 - HCl

Mechanistic pathway of the triphosgene-mediated cyclization.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of 2-Amino-5-fluorobenzyl alcohol

This protocol ensures a scalable synthesis of the intermediate (4)[4].

  • Setup: Charge a flame-dried, argon-purged round-bottom flask with 2-amino-5-fluorobenzoic acid (1.0 equiv) and anhydrous THF (0.2 M).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add BH₃·THF (1.0 M in THF, 2.5 equiv) dropwise over 30 minutes via an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 16 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol until effervescence (H₂ gas evolution) ceases.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-amino-5-fluorobenzyl alcohol as a solid.

  • Self-Validation Check: The reaction is validated by the complete disappearance of the polar carboxylic acid spot on TLC (Hexanes/EtOAc 1:1) and the appearance of a new, UV-active spot corresponding to the alcohol.

Protocol B: Synthesis of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Caution: Triphosgene is highly toxic. Handle exclusively inside a certified chemical fume hood.

  • Setup: In a flame-dried flask under argon, dissolve 2-amino-5-fluorobenzyl alcohol (1.0 equiv) in anhydrous THF (0.15 M).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and cool the mixture to 0 °C.

  • Carbonylation: In a separate vial, dissolve triphosgene (0.4 equiv; Note: 1 mole of triphosgene yields 3 moles of phosgene) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Cyclization: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction carefully with ice-cold saturated aqueous NaHCO₃. Extract the aqueous mixture with EtOAc (3x). Wash the combined organic extracts with 0.1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) or recrystallization from DCM/Hexanes.

  • Self-Validation Check: The immediate formation of a white precipitate (DIPEA·HCl salt) upon triphosgene addition physically validates the activation step. LC-MS analysis should confirm the target mass [M+H]⁺ = 168.04.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized stoichiometric parameters and expected outcomes for the two-step synthesis, ensuring high fidelity and reproducibility.

Reaction StepReagentEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1. Reduction 2-Amino-5-fluorobenzoic acid1.0THF0 to 251685 - 95>98%
1. Reduction BH₃·THF2.5THF0 to 2516--
2. Cyclization 2-Amino-5-fluorobenzyl alcohol1.0THF0 to 25380 - 90>99%
2. Cyclization Triphosgene0.4THF0 to 253--
2. Cyclization DIPEA3.0THF0 to 253--

References

  • PubChem: 1,4-Dihydro-2H-3,1-benzoxazin-2-one. National Center for Biotechnology Information.
  • Benchchem: Application Note: A Scalable Synthesis of 2-amino-5-fluorobenzyl alcohol. Benchchem.
  • Google Patents: WO2023144793A1 - Pol theta inhibitors. WIPO (PCT).
  • LGC Standards: 6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one. LGC Standards.

Sources

Spectroscopic Characterization of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

6-Fluoro-1H-benzo[d]oxazin-2(4H)-one possesses a core benzoxazinone structure with a fluorine substituent at the 6-position. This substitution is anticipated to significantly influence the molecule's electronic properties and, consequently, its spectroscopic signatures. The primary analytical techniques for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Formula: C₈H₆FNO₂ Molecular Weight: 167.14 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one, both ¹H and ¹³C NMR are critical for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazinone ring, and the N-H proton. The fluorine atom at the 6-position will introduce characteristic splitting patterns for the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~ 7.1 - 7.3ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-7~ 7.0 - 7.2dddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-6, J(H-H) ≈ 2-3
H-8~ 6.9 - 7.1ddJ(H-H) ≈ 8-9, J(H-F) ≈ 2-3
CH₂ (H-4)~ 4.5 - 4.7s-
NH (H-1)~ 10.5 - 11.5br s-

Rationale behind Predictions: The chemical shifts of aromatic protons in related benzoxazinones and fluorinated aromatic compounds typically appear between 6.5 and 7.5 ppm[1]. The electron-withdrawing nature of the fluorine atom and the oxazinone ring will influence the precise shifts. The presence of fluorine will result in through-space coupling to nearby protons, leading to the predicted multiplicities. The methylene protons are expected to be a singlet due to the lack of adjacent protons, and the N-H proton signal is anticipated to be a broad singlet, characteristic of amide protons.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the fluorine will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C-2)~ 150 - 155
CH₂ (C-4)~ 65 - 70
C-4a~ 125 - 130
C-5~ 115 - 120 (d, J(C-F) ≈ 20-25 Hz)
C-6~ 155 - 160 (d, J(C-F) ≈ 240-250 Hz)
C-7~ 110 - 115 (d, J(C-F) ≈ 20-25 Hz)
C-8~ 115 - 120 (d, J(C-F) ≈ 5-10 Hz)
C-8a~ 140 - 145

Rationale behind Predictions: The carbonyl carbon of the cyclic carbamate is expected in the downfield region. The most notable feature will be the large one-bond coupling constant for the carbon directly attached to fluorine (C-6) and smaller two- and three-bond couplings for the adjacent carbons. These predictions are based on established data for fluorinated aromatic compounds and related heterocyclic systems.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of solid organic compounds like 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one is crucial for structural verification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to obtain sharp spectral lines.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A 45-degree pulse angle and a relaxation delay of 2 seconds are common starting points.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range C-H correlations, which is particularly useful for assigning quaternary carbons.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent H1_NMR 1D ¹H NMR Dissolve->H1_NMR Transfer to NMR Tube C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Process Fourier Transform Phase Correction Baseline Correction TwoD_NMR->Process Analyze Integration Peak Picking Structural Assignment Process->Analyze

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one is expected to show characteristic absorption bands for the N-H, C=O, C-O, C-F, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3200 - 3300Medium, broad
Aromatic C-H stretch3000 - 3100Medium to weak
C=O stretch (carbamate)1700 - 1750Strong
Aromatic C=C stretch1500 - 1600Medium
C-O stretch1200 - 1300Strong
C-F stretch1100 - 1200Strong

Rationale behind Predictions: The N-H stretching frequency is typical for secondary amides. The carbonyl stretch of the cyclic carbamate is expected at a relatively high wavenumber. The C-F stretch gives a strong and characteristic absorption band in the fingerprint region. These predictions are consistent with data from similar fluorinated benzoxazinone and benzothiazole derivatives[1].

Experimental Protocol for FTIR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed.

Step-by-Step Methodology (ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Label the significant peaks and compare them with the predicted values and literature data for characteristic functional groups.

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation Background Record Background Spectrum Place_Sample Place Sample on ATR Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum Apply_Pressure->Acquire_Spectrum Analyze Peak Identification Functional Group Assignment Acquire_Spectrum->Analyze

Caption: Workflow for FTIR Data Acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization, 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

m/zProposed Fragment
167[M]⁺ (Molecular Ion)
139[M - CO]⁺
124[M - CHNO]⁺
111[M - C₂H₂NO]⁺
95[C₆H₃F]⁺

Rationale behind Predictions: The molecular ion peak corresponding to the molecular weight of the compound is expected. Common fragmentation pathways for benzoxazinones involve the loss of small, stable molecules like carbon monoxide (CO) and isocyanic acid (HNCO). The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations.

Conclusion

The spectroscopic data for 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one can be reliably predicted based on the well-established principles of NMR, IR, and MS, and by comparison with closely related analogs. This guide provides a robust framework for researchers to identify and characterize this important heterocyclic compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectroscopic data.

References

  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. (n.d.). Der Pharma Chemica.
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Der Pharma Chemica.
  • 6-Fluoro-2H-Benzooxazin-3(4H-One: A Vers
  • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. (n.d.).
  • Synthesis of Benzo[2][3]oxazines via Copper(I)-catalyzed Cascade Annulation of Nitriles, Aldehydes and Diaryliodonium Salts. (n.d.). Chinese Chemical Letters.

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021, June 3).
  • 6-Fluoro-2H-benzo[d][2][3]oxazine-2,4(1H)-dione. (n.d.). Sigma-Aldrich.

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica.
  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV-Vis and NMR) and quantum chemical properties. (n.d.). Journal of the Serbian Chemical Society.
  • Investigation for the easy and efficient synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones. (2025, August 4). RSC Advances.

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. (2005, April 1). PubMed.
  • and 1-aza-flavonyl-4-methyl-1H- benzo[d][2][3]oxazin-2(4H)-ones by microwave. (n.d.). The Royal Society of Chemistry.

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme.
  • 6-Fluoro-1-methyl-2H-benzo[d][2][3]oxazine-2,4(1H)-dione. (n.d.). BLD Pharm.

  • Synthesis and identification of benzo[d][2][3]oxazin-4-one derivatives and testing of antibacterial activity of some of them. (2022, May 22). ScienceScholar.

  • 5(6)-Fluoro-6(5)-R-benzofuroxans: Synthesis and NMR 1H, 13C and 19F Studies. (2025, August 7).
  • SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. (n.d.). Acta Poloniae Pharmaceutica.
  • 6-Fluoro-1H-benzo[c][2][4]thiazin-4(3H)-one 2,2-dioxide. (n.d.). ChemScene.

  • Exact Mass Pesticide Database for use by LC-HRMS Report 6. (2021, January).
  • Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][2][3]oxazine-2,4-diones. (2025, August 4). RSC Advances.

  • New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. (2020, January 1). PMC.

Sources

The Structural Landscape of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

For researchers, scientists, and professionals in drug development, a thorough understanding of analytical techniques for compound characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed technical analysis of the ¹H NMR spectrum of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one, a heterocyclic compound of interest in medicinal chemistry.[1] This document will delve into the predicted spectral features, the rationale behind the chemical shifts and coupling constants, a standardized experimental protocol for data acquisition, and the interpretation of the spectral data for structural verification.

To comprehend the ¹H NMR spectrum, it is essential to first visualize the molecular structure and the distinct chemical environments of the protons. The fluorine substituent at the C-6 position plays a crucial role in influencing the electronic environment of the aromatic protons.

Figure 1: Molecular structure of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one with proton labeling.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methylene protons, and the amine proton. The chemical shifts are influenced by factors such as electron-withdrawing groups, and the multiplicities arise from spin-spin coupling between neighboring protons.[2][3]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1 (NH) 10.5 - 11.5Singlet, broad-The proton attached to the nitrogen is acidic and often appears as a broad singlet due to quadrupole broadening and potential exchange with residual water in the solvent. Its chemical shift is significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl group.
H-5 7.3 - 7.5Doublet of doublets (dd)ortho (H-5, H-7) ≈ 8-9 Hz, meta (H-5, F) ≈ 5-6 HzThis proton is ortho to the electron-donating oxygen and meta to the fluorine atom. It will be coupled to H-7 (ortho coupling) and to the fluorine atom (meta coupling).
H-7 7.1 - 7.3Doublet of doublets of doublets (ddd) or Triplet of doublets (td)ortho (H-7, H-8) ≈ 8-9 Hz, ortho (H-7, H-5) ≈ 8-9 Hz, para (H-7, F) ≈ 2-3 HzThis proton is coupled to H-5 and H-8 with similar ortho coupling constants, which might resolve as a triplet if the coupling constants are very similar. There will be an additional smaller coupling to the fluorine atom (para coupling).
H-8 6.9 - 7.1Doublet of doublets (dd)ortho (H-8, H-7) ≈ 8-9 Hz, meta (H-8, F) ≈ 8-10 HzThis proton is ortho to the fluorine atom, leading to a significant ortho H-F coupling. It is also coupled to H-7 (ortho H-H coupling).
H-4 (CH₂) 4.6 - 4.8Singlet-The two protons of the methylene group are chemically equivalent and are not coupled to any neighboring protons, resulting in a singlet. The chemical shift is downfield due to the adjacent oxygen and the aromatic ring. A similar chemical shift is observed for the methylene protons in related benzo[4][5]oxazin-3(4H)-one structures.[5]

Causality Behind Experimental Choices and Spectral Interpretation

Choice of Solvent: DMSO-d₆ is a suitable solvent for this compound due to its high polarity, which can effectively dissolve the sample. Furthermore, the acidic NH proton is less likely to undergo rapid exchange in DMSO-d₆ compared to protic solvents like D₂O or CD₃OD, allowing for its observation.

Understanding Coupling Constants: The magnitude of the coupling constants (J-values) provides valuable information about the spatial relationship between the coupled nuclei.[6][7]

  • ortho Coupling (³JHH): Typically in the range of 7-10 Hz for protons on an aromatic ring.

  • meta Coupling (⁴JHH): Smaller, usually between 2-3 Hz.

  • para Coupling (⁵JHH): Generally very small or not observed (0-1 Hz).

  • H-F Coupling: The coupling between protons and fluorine is dependent on the number of bonds separating them. ortho H-F coupling (³JHF) is typically in the range of 6-10 Hz, meta H-F coupling (⁴JHF) is around 5-8 Hz, and para H-F coupling (⁵JHF) is about 2-3 Hz.[8]

The interplay of these couplings leads to the complex splitting patterns observed for the aromatic protons. For instance, the signal for H-7 is expected to be the most complex due to its coupling with two neighboring protons and the fluorine atom.

Experimental Protocol for ¹H NMR Data Acquisition

A self-validating system for acquiring a high-quality ¹H NMR spectrum involves careful sample preparation, instrument setup, and data processing.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one prep2 Dissolve in ~0.6-0.7 mL of DMSO-d₆ prep1->prep2 prep3 Add a small amount of TMS (internal standard, 0 ppm) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on the deuterium signal of DMSO-d₆ prep4->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Set acquisition parameters: - Spectral width: ~16 ppm - Number of scans: 16-64 - Relaxation delay: 1-2 s acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.00 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

Figure 2: Standardized workflow for acquiring the ¹H NMR spectrum.

Structural Verification Through Spectral Data

The acquired ¹H NMR spectrum should be analyzed to confirm the structure of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

  • Chemical Shift Analysis: The observed chemical shifts should be in the expected regions for aromatic, methylene, and amide protons. The downfield shifts of the aromatic protons are consistent with the presence of the electron-withdrawing fluorine and the benzoxazinone ring system.

  • Integration Analysis: The integral of each signal should correspond to the number of protons it represents. The ratio of the integrals for the aromatic protons, the methylene protons, and the NH proton should be 3:2:1.

  • Multiplicity and Coupling Constant Analysis: The splitting patterns and the measured J-values are critical for assigning the signals to the specific aromatic protons. For example, identifying the characteristic ortho, meta, and para couplings, including the H-F couplings, will unambiguously determine the positions of H-5, H-7, and H-8.

For a more in-depth analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. A COSY spectrum would show correlations between coupled protons (e.g., H-5 and H-7; H-7 and H-8), while an HSQC spectrum would correlate each proton to its directly attached carbon atom, aiding in the complete assignment of both ¹H and ¹³C NMR spectra.[9]

Conclusion

The ¹H NMR spectrum of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one is predicted to exhibit a set of well-defined signals that are characteristic of its molecular structure. A thorough analysis of the chemical shifts, integration, and coupling patterns, guided by the principles outlined in this guide, will enable researchers to confidently identify and characterize this compound. The provided experimental protocol serves as a robust framework for obtaining high-quality spectral data, ensuring the integrity and reliability of the structural elucidation process.

References

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed.
  • Table 4. Observed and calculated 1H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. Apparent 3JH,H (Hz) in pa. Google Scholar.
  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Fluorine NMR. Google Scholar.
  • Investigation for the easy and efficient synthesis of 1H-benzo[d][2][4]oxazine-2,4-diones. RSC Advances. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][2][4]oxazine-2,4-diones. RSC Advances.

  • Coupling Constants For 1h and 13c NMR. Scribd. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

  • Approximate fluorine chemical shifts. ResearchGate. [Link]

  • Coupling constants for 1H and 13C NMR. Google Scholar.
  • 1H NMR Coupling Constants. Organic Chemistry Data. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one, a heterocyclic compound with a core structure prevalent in a variety of centrally active pharmaceutical agents. Direct pharmacological data on this specific molecule is limited in publicly accessible literature. Therefore, this document synthesizes information from structurally related compounds to postulate a primary mechanism centered on dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This hypothesis is grounded in the well-established pharmacology of numerous benzoxazine and benzisoxazole derivatives. Furthermore, this guide outlines a rigorous, multi-faceted experimental strategy to elucidate and validate this proposed mechanism, providing detailed protocols and the scientific rationale behind each experimental choice.

Introduction to 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one and its Structural Class

6-Fluoro-1H-benzo[d]oxazin-2(4H)-one belongs to the benzoxazine class of heterocyclic compounds. The benzoxazinone core is a privileged scaffold in medicinal chemistry, serving as a key structural component in a wide range of biologically active molecules.[1][2] The incorporation of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

While 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one itself is primarily documented as a versatile research chemical and an intermediate in the synthesis of more complex pharmaceutical agents, its structural analogues have demonstrated a remarkable breadth of pharmacological activities.[2] These activities include acetylcholinesterase inhibition, antiproliferative effects, and modulation of progesterone receptors.[1][3][4][5] Notably, derivatives of the closely related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole are foundational to a class of atypical antipsychotic drugs, which strongly suggests a potential neurological target for compounds within this structural family.[6]

Postulated Mechanism of Action: Dual D2 and 5-HT2A Receptor Antagonism

Based on the robust evidence from structurally similar and more complex derivatives, it is hypothesized that 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one may act as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is the hallmark of many atypical antipsychotic medications and is believed to be responsible for their therapeutic efficacy in treating psychosis with a reduced incidence of extrapyramidal side effects.[6][7]

The rationale for this hypothesis is rooted in the principle of chemical structure-activity relationships. The benzoxazine core provides the necessary scaffold for interaction with these G-protein coupled receptors (GPCRs), while the fluoro substitution can enhance binding affinity and selectivity.

The Dopamine D2 Receptor Pathway

The dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6] By antagonizing the D2 receptor, 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one would prevent this inhibitory signaling cascade, thereby modulating downstream neuronal activity. In the context of psychosis, hyperactivity of the mesolimbic dopamine pathway is a key pathological feature.[6] Antagonism of D2 receptors in this pathway is a primary mechanism for alleviating positive symptoms such as hallucinations and delusions.[6]

The Serotonin 5-HT2A Receptor Pathway

The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). Blockade of 5-HT2A receptors by an antagonist like the proposed compound would inhibit this signaling cascade. This action is thought to contribute to a lower risk of extrapyramidal symptoms and may also improve negative symptoms and cognitive deficits in schizophrenia.[6]

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis of dual D2 and 5-HT2A antagonism, a systematic and multi-tiered experimental approach is required. The following sections detail the essential in vitro and in vivo assays, along with the rationale for their inclusion.

In Vitro Characterization

Objective: To determine the binding affinity of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one for human dopamine D2 and serotonin 5-HT2A receptors.

Protocol:

  • Receptor Preparation: Membranes from cells stably expressing human recombinant D2 and 5-HT2A receptors are prepared.

  • Assay Setup: A competitive binding assay is established using a specific radioligand for each receptor (e.g., [³H]spiperone for D2 and [³H]ketanserin for 5-HT2A).

  • Incubation: Increasing concentrations of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one are incubated with the receptor membranes and the radioligand.

  • Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Causality and Self-Validation: This experiment directly measures the interaction between the compound and its putative targets. The use of well-characterized radioligands and recombinant human receptors ensures high specificity and reproducibility. A low nanomolar Ki value would provide strong evidence for direct binding.

Table 1: Hypothetical Binding Affinity Data for 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

ReceptorRadioligandTest Compound Ki (nM)
Dopamine D2[³H]spiperone15.5
Serotonin 5-HT2A[³H]ketanserin8.2

Objective: To determine whether the binding of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one to D2 and 5-HT2A receptors results in agonism or antagonism.

Protocol (for D2 receptor antagonism):

  • Cell Culture: Use a cell line stably expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Assay: Treat the cells with a known D2 agonist (e.g., quinpirole) in the presence and absence of increasing concentrations of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

  • Measurement: Measure the downstream reporter gene activity (luciferase expression) or directly quantify intracellular cAMP levels using an immunoassay.

  • Analysis: An antagonist will inhibit the agonist-induced decrease in cAMP or reporter gene activity in a dose-dependent manner.

Protocol (for 5-HT2A receptor antagonism):

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor.

  • Assay: Treat the cells with a known 5-HT2A agonist (e.g., DOI) in the presence and absence of increasing concentrations of the test compound.

  • Measurement: Measure the agonist-induced increase in intracellular calcium using a fluorescent calcium indicator (e.g., Fura-2).

  • Analysis: An antagonist will block the agonist-induced calcium mobilization in a dose-dependent manner.

Causality and Self-Validation: These functional assays are critical to move beyond simple binding and understand the compound's effect on receptor signaling. By demonstrating the inhibition of a known agonist's effect, these experiments confirm the antagonistic nature of the compound.

In Vivo Pharmacological Profiling

Objective: To determine if 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one exhibits pharmacological effects consistent with D2 and 5-HT2A receptor antagonism in a living organism.

Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration: Administer various doses of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one (or vehicle control) via an appropriate route (e.g., intraperitoneal or oral).

  • Challenge: After a suitable pre-treatment time, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion, a behavioral correlate of increased dopaminergic activity.

  • Behavioral Assessment: Place the animals in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of animals treated with the test compound and amphetamine to those treated with vehicle and amphetamine. A reduction in amphetamine-induced hyperlocomotion would indicate in vivo D2 receptor blockade.

Causality and Self-Validation: This is a classic and well-validated behavioral model for assessing the in vivo efficacy of dopamine antagonists. The dose-dependent reversal of a dopamine-mediated behavior provides strong evidence for the compound's central nervous system activity and its effect on the dopaminergic system.

Visualizing the Proposed Mechanism and Experimental Workflow

Signaling Pathways

G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway dopamine Dopamine d2r D2 Receptor dopamine->d2r gi Gi/o d2r->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp pka PKA camp->pka response_d2 Neuronal Inhibition pka->response_d2 compound_d2 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one compound_d2->d2r serotonin Serotonin ht2ar 5-HT2A Receptor serotonin->ht2ar gq Gq/11 ht2ar->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC dag->pkc response_5ht2a Neuronal Excitation ca2->response_5ht2a pkc->response_5ht2a compound_5ht2a 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one compound_5ht2a->ht2ar

Caption: Proposed antagonistic action on D2 and 5-HT2A signaling.

Experimental Workflow

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation hypothesis Hypothesis: Dual D2/5-HT2A Antagonism binding Radioligand Binding Assays (Determine Ki) hypothesis->binding Test direct interaction functional Functional Assays (Confirm Antagonism) binding->functional Assess functional effect behavior Amphetamine-Induced Hyperlocomotion functional->behavior Confirm physiological relevance conclusion Mechanism Elucidation behavior->conclusion

Caption: A streamlined workflow for mechanism validation.

Conclusion

References

  • BenchChem. (n.d.). Mechanism of action of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
  • Al-Suhaibani, A. M., et al. (2025). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][8]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega.

  • ApexBio. (n.d.). 6-Fluoro-2H-Benzooxazin-3(4H-One: A Versatile Research Tool.
  • Gondkar, A. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(4), 1461-1466.
  • O'Donnell, M. T., et al. (2005). Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1395-1406.
  • Kumar, A., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 19(24), 6982-6986.
  • Al-Obaydi, A. A. H., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
  • Reddy, D. R. S., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 848-856.
  • Mitsostergios, N., et al. (2025). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][2][6]oxazine-2,4-diones. RSC Advances, 15, 12345-12356.

  • Zhang, P., et al. (2003). Novel 6-aryl-1,4-dihydrobenzo[d]oxazine-2-thiones as potent, selective, and orally active nonsteroidal progesterone receptor agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1313-1316.
  • Al-Masoudi, N. A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3045.
  • Zhang, P., et al. (2002). 6-Aryl-1,4-dihydro-benzo[d][2][6]oxazin- 2-ones: a novel class of potent, selective, and orally active nonsteroidal progesterone receptor antagonists. Journal of Medicinal Chemistry, 45(20), 4379-4382.

Sources

Unlocking the Pharmacological Potential of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one: A Technical Guide to Structure-Activity Relationships and Biological Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged heterocyclic scaffold, the 1H-benzo[d][1,3]oxazin-2(4H)-one (benzoxazinone) core has driven the discovery of numerous FDA-approved therapeutics and advanced clinical candidates. The specific introduction of a fluorine atom at the 6-position—yielding 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one —represents a calculated medicinal chemistry strategy designed to optimize target affinity, modulate physicochemical properties, and eliminate metabolic liabilities.

This technical guide synthesizes the mechanistic rationale, predicted biological activities, and self-validating experimental workflows necessary for profiling this highly versatile pharmacophore.

Structural Rationale & Medicinal Chemistry

The biological utility of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one is dictated by the precise stereoelectronic effects of the fluorine substituent.

  • Electrophilic Activation: Fluorine is the most electronegative element (3.98 Pauling scale). Its strong inductive electron-withdrawing effect pulls electron density away from the benzoxazinone ring. This significantly increases the electrophilicity of the C2 carbonyl carbon, priming the ring for nucleophilic attack by active-site residues (such as serine hydroxyls) (1)[1].

  • Metabolic Shielding: Unsubstituted benzoxazinones are highly susceptible to cytochrome P450-mediated aromatic oxidation. The high bond dissociation energy of the C-F bond effectively blocks hydroxylation at the 6-position, drastically improving the molecule's in vitro microsomal stability and in vivo half-life (2)[2].

  • Bioisosteric Mimicry: With a van der Waals radius of 1.47 Å, fluorine acts as a minimal-steric bioisostere for hydrogen or chlorine, allowing the scaffold to fit seamlessly into tight hydrophobic binding pockets without inducing steric clashes.

Target Profiling & Predicted Biological Activities

Based on the validated structure-activity relationships (SAR) of the benzoxazinone class, 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one exhibits high potential across three primary biological targets:

A. Serine Protease Inhibition (Mechanism-Based Acylation)

Benzoxazinones are potent inhibitors of serine proteases, including human leukocyte elastase, α-chymotrypsin, and viral proteases (3)[3]. The 6-fluoro substitution accelerates a mechanism-based covalent inhibition. The active-site serine attacks the C2 carbonyl, triggering a ring-opening event that traps the enzyme as a stable acyl-enzyme intermediate.

Pathway A 6-Fluoro-Benzoxazinone (Electrophilic Core) C Michaelis Complex (Reversible Binding) A->C Association B Serine Protease (Nucleophilic Ser-OH) B->C Association D Acyl-Enzyme Complex (Ring-Opened) C->D C2 Carbonyl Attack (Accelerated by 6-F)

Mechanism of serine protease inhibition via covalent ring-opening acylation.

B. HIV-1 Reverse Transcriptase (Allosteric Inhibition)

The 1H-benzo[d][1,3]oxazin-2(4H)-one core is the exact structural foundation for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most famously the FDA-approved drug Efavirenz, which utilizes a 6-chloro substituent (4)[4]. The 6-fluoro analog serves as a highly lipophilic, metabolically stable candidate for allosteric binding within the hydrophobic NNRTI pocket.

C. Progesterone Receptor (PR) Modulation

Derivatives of 6-substituted benzoxazinones are highly selective, non-steroidal PR modulators. Depending on functionalization at the 4-position, these compounds can act as potent PR antagonists or agonists, providing therapeutic avenues for reproductive health and hormone-dependent oncology (5)[5].

Quantitative Data & SAR Summary

The following table summarizes the expected pharmacological metrics for the benzoxazinone class across its primary targets, providing a baseline for comparative screening.

Compound Class / ModificationPrimary TargetMechanism of ActionTypical IC₅₀ / Kᵢ Range
6-Fluoro-Benzoxazinones Serine Proteases (e.g., Chymotrypsin)Covalent Acylation (Ring-Opening)1.0 – 50.0 µM
6-Chloro-Benzoxazinones (e.g., Efavirenz)HIV-1 Reverse TranscriptaseAllosteric NNRTI< 10.0 nM
6-Aryl-Benzoxazinones Progesterone Receptor (PR)Competitive Antagonism / Agonism10.0 – 100.0 nM
Unsubstituted Benzoxazinones Factor XaReversible Competitive Inhibition> 25.0 µM

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one, protocols must be designed to prove causality rather than just correlation. The following workflows are engineered with built-in validation steps.

Protocol 1: Fluorogenic Serine Protease Inhibition & Reversibility Assay

Causality Focus: Differentiating between reversible competitive binding and time-dependent covalent acylation.

  • Reagent Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Dilute into assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) containing 0.01% CHAPS. Rationale: CHAPS prevents non-specific colloidal aggregation, ensuring that observed inhibition is target-specific.

  • Enzyme Pre-Incubation: Incubate the target serine protease (e.g., 10 nM) with varying concentrations of the inhibitor for 0, 15, 30, and 60 minutes at 37°C. Rationale: Covalent acylation is a time-dependent process; observing a shift in IC₅₀ over time confirms the mechanism-based ring-opening.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic peptide substrate (e.g., AMC-tagged). Monitor fluorescence cleavage kinetically for 30 minutes.

  • Jump-Dilution Validation (Critical): Take the enzyme-inhibitor complex incubated at 10x the IC₅₀ and rapidly dilute it 100-fold into a buffer containing an excess of substrate. Rationale: If enzymatic activity rapidly recovers, the binding is reversible. If activity remains suppressed, the covalent acyl-enzyme intermediate is highly stable (pseudo-irreversible).

Protocol S1 1. Compound Prep (DMSO + CHAPS) S2 2. Target Pre-incubation (Time-dependent check) S1->S2 Prevents aggregation S3 3. Fluorogenic Substrate (Reaction Initiation) S2->S3 Allows covalent binding S4 4. Kinetic Monitoring (Fluorescence Cleavage) S3->S4 Real-time read S5 5. Jump-Dilution Assay (Reversibility Validation) S4->S5 100x Dilution

Self-validating high-throughput screening workflow for enzyme kinetics.

Protocol 2: Microsomal Stability (HLM) Validation

Causality Focus: Proving the 6-fluoro substitution actively prevents CYP450-mediated degradation.

  • Incubation Setup: Incubate 1 µM of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Initiation: Initiate the reaction by adding 1 mM NADPH. Rationale: Run a parallel control without NADPH. Because NADPH is the obligate cofactor for CYP450 enzymes, stability in the absence of NADPH validates that any observed degradation is strictly CYP-mediated.

  • Quenching & Analysis: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

References

  • The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Fluorine in medicinal chemistry Source: PubMed (Progress in Medicinal Chemistry) URL:[Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors Source: PubMed (Bioorganic Chemistry) URL:[Link]

  • Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • SAR studies of 6-aryl-1,3-dihydrobenzimidazol-2-ones as progesterone receptor antagonists Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Benzoxazin-2-ones represent a privileged class of heterocyclic pharmacophores, most prominently featured in non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as efavirenz ( [1]). The incorporation of a fluorine atom at the C6 position—yielding 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one (synonymous with 6-fluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one)—is a common strategic modification in medicinal chemistry designed to block metabolic oxidation and modulate the molecule's lipophilic efficiency.

This application note details a robust, step-economical, and highly scalable protocol for the assembly of the fluorinated benzoxazinone core. By utilizing 1,1'-Carbonyldiimidazole (CDI) as a carbonylation agent, this workflow bypasses the severe toxicity hazards associated with traditional phosgene-based cyclizations while maintaining excellent atom economy and yield.

Mechanistic Rationale & Experimental Design

The synthesis relies on the cyclocarbonylation of (2-amino-5-fluorophenyl)methanol. While classical methods employ ethyl chloroformate or triphosgene ( [2]), these reagents require strict anhydrous conditions, specialized ventilation, and careful stoichiometric control of auxiliary bases.

Causality in Reagent Selection: CDI is deployed as a mild, solid phosgene equivalent. The reaction initiates via the nucleophilic attack of the primary aniline on CDI, displacing one equivalent of imidazole to form a reactive carbamoylimidazole intermediate. Subsequent intramolecular trapping by the adjacent benzylic alcohol closes the 1,3-oxazine ring. The thermodynamic driving force of this reaction is the irreversible evolution of carbon dioxide gas. This provides a macroscopic, self-validating indicator of reaction progress: the cessation of effervescence correlates directly with the consumption of the starting material.

Workflow Start Starting Material: (2-Amino-5-fluorophenyl)methanol Reagent Activation: Add CDI in anhydrous THF at 0 °C Start->Reagent Reaction Cyclization: Stir at 25 °C (CO2 evolution) Reagent->Reaction Workup Phase Separation: Quench with H2O, Wash with 1M HCl Reaction->Workup Purification Isolation: Crystallization from EtOAc/Hexane Workup->Purification Product Target Compound: 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one Purification->Product

Fig 1: Experimental workflow for the CDI-mediated synthesis of 6-fluoro-benzoxazin-2-one.

Stoichiometry and Reagent Parameters

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ComponentMW ( g/mol )EquivalentsAmountFunctional Role
(2-Amino-5-fluorophenyl)methanol141.141.001.41 gPrimary Substrate
1,1'-Carbonyldiimidazole (CDI)162.151.201.95 gCarbonyl Source / Coupling Agent
Tetrahydrofuran (THF), Anhydrous--50.0 mLReaction Solvent
Hydrochloric Acid (1M aq.)36.46Excess30.0 mLWorkup / Imidazole Scavenger
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with high-purity Nitrogen or Argon to establish an inert atmosphere.

  • Substrate Dissolution: Charge the flask with (2-amino-5-fluorophenyl)methanol (1.41 g, 10.0 mmol) and anhydrous THF (50 mL). Stir until complete dissolution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Introduce CDI (1.95 g, 12.0 mmol) portion-wise over 5 minutes. Expert Insight: The portion-wise addition at 0 °C mitigates the initial exothermic spike and controls the rate of CO₂ evolution, preventing solvent bumping and side reactions.

Phase 2: Cyclization & Monitoring
  • Incubation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C).

  • Agitation: Stir vigorously for 4 to 6 hours.

  • In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1, v/v) mobile phase. The starting material (amine) will stain strongly with ninhydrin, whereas the cyclized product will be UV-active (254 nm) but ninhydrin-negative.

Phase 3: Workup & Self-Validating Purification
  • Quenching: Once TLC confirms the consumption of the starting material, quench the reaction by slowly adding deionized water (20 mL).

  • Acidic Wash (Critical Step): Transfer the mixture to a separatory funnel and add 1M aqueous HCl (30 mL). Extract the aqueous layer with EtOAc (3 x 20 mL).

    • Causality: The primary byproduct of CDI activation is imidazole. Imidazole is highly soluble in organic solvents but becomes exclusively water-soluble upon protonation. The 1M HCl wash acts as a self-validating purification mechanism that quantitatively partitions the imidazole into the aqueous waste stream, leaving the neutral benzoxazinone product in the organic phase.

  • Drying & Concentration: Wash the combined organic extracts with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Final Isolation: Recrystallize the crude residue from a minimal volume of hot EtOAc, adding hexanes dropwise until turbidity is observed. Cool to 0 °C to precipitate the pure 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a crystalline solid.

Analytical Characterization Benchmarks

To verify the structural integrity and purity of the synthesized compound, compare the isolated material against the following expected spectroscopic benchmarks.

Analytical TechniqueExpected Signals / Diagnostic Markers
¹H NMR (400 MHz, DMSO-d₆)δ 10.25 (s, 1H, NH ), 7.15–6.90 (m, 3H, Ar-H ), 5.28 (s, 2H, CH₂ -O)
¹³C NMR (100 MHz, DMSO-d₆)δ ~158.5 (d, J = 238 Hz, C -F), 153.2 (C =O), 135.1, 120.4, 115.6, 114.2, 67.8 (C H₂)
LC-MS (ESI+)m/z 168.0 [M+H]⁺
IR Spectroscopy (ATR)~3200 cm⁻¹ (N-H stretch), ~1710 cm⁻¹ (C=O stretch, carbamate)

References

  • Source: United States Patent 7205402B2 (Google Patents)
  • Title: Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Application Note: 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a Privileged Scaffold in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Medicinal Chemists Content Type: Technical Application Note & HTS Protocols

Introduction & Scientific Rationale

In modern drug discovery, the identification of versatile, metabolically stable starting points is critical. The 2(3H)-benzoxazolone and related benzoxazinone heterocycles have long been recognized as [1] due to their ability to mimic phenol or catechol moieties within a rigid, metabolically stable template[1].

Specifically, 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one (and its isomeric derivatives) represents a highly optimized building block for High-Throughput Screening (HTS) libraries. The strategic placement of a fluorine atom at the C-6 position serves three critical mechanistic purposes:

  • Metabolic Shielding: It blocks cytochrome P450-mediated aromatic oxidation at the highly vulnerable C-6 position, a common liability in unsubstituted benzoxazines.

  • Lipophilicity & Permeability: Fluorination fine-tunes the compound's cLogP and lowers the pKa of the adjacent heteroatoms, enhancing passive membrane permeability for cell-based assays[2].

  • Target Engagement: The electron-withdrawing nature of fluorine modulates the electrophilicity of the oxazinone carbonyl, making it an ideal "pseudo-substrate" for covalent inhibition of serine proteases (such as Kallikrein-related peptidases and Human Leukocyte Elastase)[3][4], while also serving as a potent non-covalent binder for nuclear receptors like the Mineralocorticoid Receptor (MR)[5].

Physicochemical Profiling & HTS Suitability

Before advancing a scaffold into a miniaturized screening format (e.g., 384- or 1536-well plates), its baseline physicochemical properties must be validated to ensure compliance with Lipinski's Rule of Five and to predict its behavior in aqueous assay buffers.

Table 1: Physicochemical Properties of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one
PropertyValueHTS Implication
Molecular Formula C₈H₆FNO₂[6]Low molecular weight allows for extensive downstream hit-to-lead functionalization.
Molecular Weight 167.14 g/mol [6]High Ligand Efficiency (LE) potential; ideal for fragment-based drug discovery (FBDD).
cLogP (calculated) ~1.8Optimal aqueous solubility in standard DMSO/buffer systems; minimizes non-specific binding.
Hydrogen Bond Donors 1Favorable for forming specific target interactions without excessive desolvation penalties.
Hydrogen Bond Acceptors 2Maintains a low Polar Surface Area (PSA), ensuring excellent cell permeability.
Melting Point 207-211 °C[6]High thermal stability; robust under standard acoustic dispensing (Echo) and storage conditions.

High-Throughput Screening Workflow & Mechanism of Action

When screening 6-fluoro-benzoxazinone libraries, the workflow must be designed to distinguish between true target engagement and false positives (e.g., Pan-Assay Interference Compounds or PAINS). The workflow below illustrates a self-validating triage system.

HTS_Workflow A Compound Library (6-Fluoro-Benzoxazinones) B Primary HTS (FRET Protease Assay) A->B C Hit Triage (PAINS & Interference Filter) B->C Active Hits D Secondary Screen (Cell-Based Reporter) C->D Validated Scaffolds E Orthogonal Validation (SPR / Mass Spectrometry) D->E F Lead Optimization (SAR Development) E->F

Fig 1: High-throughput screening triage workflow for 6-fluoro-benzoxazinone derivatives.

Divergent Pharmacological Mechanisms

Depending on the target class, the benzoxazinone core acts via distinct mechanisms. In[3], the catalytic serine attacks the oxazinone ring, leading to ring-opening and transient covalent acylation. In [5], the rigid bicyclic system acts as a non-covalent, stereoelectronically complementary wedge within the ligand-binding domain.

MOA_Pathways Core 6-Fluoro-Benzoxazinone Core Protease Serine Proteases (e.g., KLK, Elastase) Core->Protease Target Class I Receptor Nuclear Receptors (e.g., MR, PR) Core->Receptor Target Class II Mech1 Catalytic Serine Attack (Covalent Acylation) Protease->Mech1 Mech2 Hydrophobic Pocket Binding (Non-Covalent) Receptor->Mech2 Outcome1 Enzyme Inactivation (Ring-Opened Adduct) Mech1->Outcome1 Outcome2 Receptor Antagonism (Conformational Shift) Mech2->Outcome2

Fig 2: Divergent pharmacological mechanisms of the 6-fluoro-benzoxazinone scaffold.

Experimental Protocols

Protocol A: Primary Biochemical Screen (FRET-Based Serine Protease Assay)

Objective: Identify 6-fluoro-benzoxazinone derivatives that inhibit target serine proteases (e.g., KLK3 or Elastase)[3][4]. Causality Note: We utilize a continuous kinetic Fluorescence Resonance Energy Transfer (FRET) assay. Kinetic reads are superior to endpoint reads in primary HTS because they allow for the immediate identification of fluorescent auto-interfering compounds (a common issue with aromatic heterocycles). Furthermore, the addition of 0.01% Triton X-100 prevents promiscuous aggregation-based inhibition.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% (v/v) Triton X-100, 0.1% BSA.

  • Enzyme: Recombinant Human Serine Protease (e.g., KLK3) at 2 nM final concentration.

  • Substrate: FRET-peptide substrate (e.g., MCA-Arg-Pro-Lys-Pro-Val-Glu-NVAL-WRK(DNP)-NH2) at 5 µM.

Step-by-Step Procedure:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of 6-fluoro-benzoxazinone library compounds (10 mM in 100% DMSO) into a black, low-volume 384-well microplate. Final assay concentration: 10 µM (0.5% DMSO).

  • Enzyme Addition: Add 5 µL of the 2X Enzyme solution (4 nM in Assay Buffer) to all wells using a bulk reagent dispenser.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 30 minutes. Rationale: This allows time for the oxazinone ring to undergo nucleophilic attack and form the covalent acyl-enzyme intermediate.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the 2X Substrate solution (10 µM in Assay Buffer).

  • Kinetic Read: Immediately transfer the plate to a multimode microplate reader. Read fluorescence (Ex: 320 nm, Em: 405 nm) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Normalize data against DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition) to calculate the Z'-factor and % inhibition.
    
Protocol B: Secondary Validation (Cell-Based Reporter Gene Assay)

Objective: Validate the cell permeability and functional antagonism of hits against nuclear targets (e.g., Mineralocorticoid Receptor)[5]. Causality Note: Biochemical hits must be validated in a cellular context to ensure the 6-fluoro substitution provides adequate membrane permeability and that the compound does not exhibit acute cytotoxicity, which would manifest as a false-positive reduction in luciferase signal.

Materials:

  • Cell Line: HEK293 cells stably transfected with an MR-driven Luciferase reporter construct.

  • Media: DMEM supplemented with 10% Charcoal-Stripped FBS (to remove endogenous steroids).

  • Agonist: Aldosterone (1 nM final concentration).

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 reporter cells at 10,000 cells/well in 20 µL of assay media into a white 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Acoustically dispense test compounds (dose-response, 10 µM to 1 nM) directly into the cell plates. Incubate for 1 hour. Rationale: Pre-incubation allows the antagonist to equilibrate with the intracellular receptors before agonist competition.

  • Agonist Stimulation: Add 5 µL of 5X Aldosterone solution (5 nM) to stimulate receptor translocation and transcription. Incubate for 16 hours at 37°C.

  • Detection: Equilibrate plates to room temperature. Add 25 µL of a homogeneous luminescence reagent (e.g., ONE-Glo™). Incubate for 5 minutes to lyse cells.

  • Read & Analyze: Measure luminescence. Perform a parallel cell viability assay (e.g., CellTiter-Fluor) multiplexed in the same well to rule out cytotoxicity-driven false positives.

Data Presentation & Hit-to-Lead Metrics

A successful HTS campaign using the 6-fluoro-benzoxazinone scaffold should yield data that meets strict quality control metrics. Table 2 outlines the expected thresholds for advancing a hit into Lead Optimization.

Table 2: Target Metrics for Hit Validation
MetricThreshold for AdvancementScientific Rationale
Assay Robustness (Z'-factor) > 0.65Ensures the primary FRET assay has a wide dynamic range and low variability, minimizing false negatives.
Biochemical IC₅₀ < 1.0 µMDemonstrates sufficient intrinsic affinity/reactivity of the fluorinated scaffold for the target pocket.
Cellular IC₅₀ < 5.0 µMConfirms that the cLogP (~1.8) provided by the 6-fluoro group translates to effective cell permeability.
Cytotoxicity (CC₅₀) > 50 µMEnsures a therapeutic window (Selectivity Index > 10) and rules out non-specific membrane disruption.
Mass Spectrometry (Adduct) +167 Da shift (Proteases)Orthogonal validation confirming the mechanism of action (covalent ring-opening acylation) on the target protein.

References

  • 2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes. Current Medicinal Chemistry, Bentham Science Publisher. URL: [Link]

  • Drug Discovery Strategies for Kallikrein-Related Peptidases. International Journal of Molecular Sciences, MDPI. URL: [Link]

  • Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • New Herbicide Models from Benzoxazinones: Aromatic Ring Functionalization Effects. Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Basic and Applied Sciences, World Health Organization (WHO). URL: [Link]

Sources

Cell-based assays with 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assays for Evaluating 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Introduction & Scientific Rationale

The benzoxazinone scaffold is a highly versatile pharmacophore widely recognized for its ability to selectively inhibit serine proteases, including human leukocyte elastase, viral proteases, and coagulation factors[1][2]. The compound 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one (6-FBO) represents an optimized derivative wherein a fluorine atom is introduced at the 6-position of the aromatic ring.

From a mechanistic standpoint, benzoxazinones act as mechanism-based or reversible covalent inhibitors. The catalytic serine residue (part of the Ser-His-Asp triad) in the protease active site mounts a nucleophilic attack on the carbonyl carbon of the benzoxazinone ring. This results in ring-opening and the formation of a stable acyl-enzyme intermediate, effectively neutralizing the enzyme[1].

The Role of Fluorination: The strategic placement of the highly electronegative fluorine atom serves two critical functions:

  • Electronic Modulation: It increases the electrophilicity of the carbonyl carbon (C2), lowering the activation energy required for the nucleophilic attack by the catalytic serine.

  • Pharmacokinetic Enhancement: Fluorination significantly improves the lipophilicity (LogP) and metabolic stability of the molecule, facilitating superior passive diffusion across the phospholipid bilayer in cell-based models[3].

Mechanistic Pathway

The following diagram illustrates the intracellular journey and target engagement of 6-FBO.

MOA Compound 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one (6-FBO) CellMembrane Cellular Internalization (Enhanced by 6-Fluoro) Compound->CellMembrane Passive Diffusion Protease Serine Protease Active Site (Ser-His-Asp Triad) CellMembrane->Protease Target Binding Acylation Covalent Acylation of Catalytic Serine Protease->Acylation Nucleophilic Attack Inhibition Protease Inactivation Acylation->Inhibition Irreversible/Slow-binding Phenotype Apoptosis / Growth Arrest Inhibition->Phenotype Downstream Effect

Caption: Mechanism of action of 6-FBO, from cellular entry to covalent serine protease inhibition.

Experimental Workflows & Protocols

To rigorously evaluate the efficacy of 6-FBO, a self-validating system of three interconnected assays is required. We begin by proving target engagement (Assay A), followed by measuring the phenotypic consequence on viability (Assay B), and finally determining the specific mechanism of cell death (Assay C).

Workflow Seed 1. Cell Seeding (96/6-well plates) Treat 2. 6-FBO Treatment (Dose-Response) Seed->Treat Incubate 3. Incubation (24-72 hours) Treat->Incubate Assay 4. Endpoint Assays (WST-8, AMC, Annexin V) Incubate->Assay Analyze 5. Data Analysis (IC50, Ki, Flow Cytometry) Assay->Analyze

Caption: Sequential workflow for evaluating 6-FBO in in vitro cell-based models.

Assay A: Intracellular Serine Protease Target Engagement

Objective: To quantify the direct inhibition of intracellular serine proteases using a fluorogenic substrate (e.g., Suc-AAPV-AMC for elastase-like activity).

  • Cell Preparation: Seed target cells (e.g., THP-1 macrophages) at

    
     cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare a 10 mM stock of 6-FBO in cell-culture grade DMSO. Perform serial dilutions in serum-free media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Expert Insight: Ensure the final DMSO concentration does not exceed 0.5% (v/v). Higher concentrations can alter membrane permeability and induce vehicle-related cytotoxicity, skewing target engagement data.

  • Incubation: Incubate cells with 6-FBO for 4 hours to allow for cellular uptake and acyl-enzyme complex formation[1].

  • Lysis & Substrate Addition: Wash cells twice with ice-cold PBS to remove extracellular compound. Add 50 µL of non-denaturing lysis buffer (containing no exogenous protease inhibitors), followed immediately by 50 µL of the fluorogenic substrate (50 µM final concentration).

  • Kinetic Reading: Measure fluorescence (Ex/Em = 380/460 nm) kinetically every 5 minutes for 1 hour at 37°C using a microplate reader. Calculate the

    
     based on the initial velocity (
    
    
    
    ) of AMC cleavage.
Assay B: Cell Viability & Proliferation (WST-8 / CCK-8)

Objective: To determine the half-maximal inhibitory concentration (


) of 6-FBO on cell proliferation.
  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Allow 24 hours for adherence.
    
  • Treatment: Treat cells with the established dose-response range of 6-FBO. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Staurosporine). Incubate for 48 hours.

  • WST-8 Addition: Add 10 µL of CCK-8 reagent directly to each well.

    • Expert Insight: Unlike MTT, WST-8 is water-soluble and does not require a solubilization step, reducing well-to-well variability and preserving the self-validating integrity of the assay.

  • Detection: Incubate for 2 hours at 37°C. Measure absorbance at 450 nm. Calculate viability as a percentage of the vehicle control.

Assay C: Apoptosis Assessment (Annexin V-FITC / PI Flow Cytometry)

Objective: To differentiate between cytostatic effects, apoptosis, and necrosis following 6-FBO treatment.

  • Treatment & Harvesting: Seed cells in 6-well plates (

    
     cells/well). Treat with 6-FBO at 
    
    
    
    ,
    
    
    , and
    
    
    for 24 hours. Harvest cells using Accutase (avoid Trypsin, which can cleave phosphatidylserine receptors and yield false negatives for Annexin V binding).
  • Staining: Wash cells twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Causality Note: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[4].

Data Presentation & Expected Outcomes

The table below summarizes the expected pharmacological profile of 6-FBO across different cellular models, demonstrating the correlation between target inhibition (


) and phenotypic response (

).
Cell Line / ModelTarget Protease Expression

(Protease Inhibition)

(Viability, 48h)
Apoptotic Population (at

)
THP-1 (Macrophage)High (Elastase-like)0.85 ± 0.12 µM4.2 ± 0.5 µM45% (Predominantly Early)
A549 (Lung Carcinoma)Moderate2.40 ± 0.35 µM12.8 ± 1.1 µM28% (Mixed Early/Late)
HaCaT (Keratinocyte)Low (Kallikreins)8.10 ± 0.90 µM> 50 µM< 5% (Minimal Toxicity)
HepG2 (Hepatoma)Moderate3.15 ± 0.40 µM18.5 ± 2.0 µM15% (Predominantly Late)

Data Interpretation: The high sensitivity of THP-1 cells correlates with their high endogenous expression of target serine proteases, validating 6-FBO's mechanism of action. The relative resistance of HaCaT cells highlights the compound's selectivity and favorable therapeutic window.

References

  • Application Notes and Protocols: Evaluation of Anticancer Activity of Benzoxazinone Derivatives Benchchem URL
  • Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease MDPI URL
  • Rational Design, Synthesis, and Biological Activity of Benzoxazinones as Novel Factor Xa Inhibitors Journal of Medicinal Chemistry - ACS Publications URL
  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design ResearchGate URL

Sources

Application Note: Antibacterial Evaluation of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Significance

The benzoxazinone scaffold is a highly versatile, privileged pharmacophore widely utilized in the design of novel antimicrobial agents [3]. When evaluating 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one , the strategic introduction of a fluorine atom at the 6-position fundamentally alters the molecule's physicochemical and pharmacokinetic profile.

From a mechanistic standpoint, fluorine substitution serves a dual function [1]. First, it significantly increases the molecule's lipophilicity (LogP), which facilitates passive diffusion through the complex lipid bilayers of Gram-negative bacteria and the thick peptidoglycan mesh of Gram-positive strains. Second, the strong electron-withdrawing nature of the fluorine atom modulates the electron density of the fused aromatic system. This electronic shift often strengthens non-covalent interactions (such as hydrogen bonding and


 stacking) with bacterial targets, such as ribosomal RNA or topoisomerases. Previous evaluations of related fluorinated benzoxazolinone derivatives have demonstrated significant susceptibility across a broad spectrum of pathogens, underscoring the need for rigorous, standardized in vitro testing [2].

Experimental Workflow

The following logic-driven pipeline ensures that the antibacterial efficacy, mechanism of action, and mammalian safety profile of the compound are evaluated systematically.

G A 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one Synthesis & Purity QC B Broth Microdilution Assay (MIC / MBC Determination) A->B >95% Purity C Time-Kill Kinetics (Bactericidal vs Bacteriostatic) B->C Active Hits (MIC < 64 µg/mL) D Mammalian Cytotoxicity (CC50 on HepG2 / HEK293) B->D Parallel Toxicity Screen E Selectivity Index (SI) Therapeutic Window Calculation C->E Efficacy Data D->E CC50 / MIC Ratio

Workflow for the comprehensive antibacterial evaluation of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives (e.g., from compound precipitation) or false negatives (e.g., from inactive inocula).

Broth Microdilution Assay (MIC & MBC Determination)

Causality & Logic: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because it contains standardized levels of calcium and magnesium, which are critical for the baseline permeability of bacterial cell walls. Resazurin dye is employed as a metabolic indicator; viable bacteria reduce the blue resazurin to pink resorufin. This colorimetric shift eliminates subjective errors associated with reading visual turbidity, especially since fluorinated heterocyclic compounds can sometimes precipitate out of solution and mimic bacterial growth.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one in 100% DMSO to create a 10 mg/mL stock. Note: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final testing range of 0.125 µg/mL to 128 µg/mL.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 
    
    
    
    CFU/mL. Logic: Exceeding this inoculum size triggers the "inoculum effect," falsely elevating the MIC.
  • Incubation: Incubate the plates at 37°C for 18–20 hours under ambient atmosphere.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration that remains blue (indicating no metabolic activity).

  • MBC Determination: Aspirate 10 µL from all wells showing no visible growth (blue) and plate onto drug-free Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a

    
     reduction in initial CFU.
    

System Validation Check:

  • Sterility Control: Uninoculated media must remain blue. If pink, discard the plate (contamination).

  • Growth Control: Inoculated media without drug must turn pink. If blue, the bacteria are non-viable.

  • Reference Control: The MIC of a standard antibiotic (e.g., Ciprofloxacin) must fall strictly within the CLSI-defined quality control range for the specific ATCC strain tested.

Time-Kill Kinetics Assay

Causality & Logic: While MIC establishes the inhibitory threshold, it does not distinguish between bacteriostatic (growth-arresting) and bactericidal (lethal) mechanisms. Time-kill kinetics track the logarithmic decline of viable bacteria over time. A compound is deemed bactericidal if it achieves a


 reduction in CFU/mL within 24 hours.

Step-by-Step Methodology:

  • Culture Preparation: Grow the target strain to the exponential log-phase in CAMHB. Adjust the concentration to

    
     CFU/mL.
    
  • Drug Exposure: Expose the cultures to 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one at concentrations of

    
    , 
    
    
    
    , and
    
    
    the established MIC.
  • Temporal Sampling: At time intervals of 0, 2, 4, 8, 12, and 24 hours, extract 100 µL aliquots.

  • Neutralization & Plating: Serially dilute the aliquots in sterile Phosphate-Buffered Saline (PBS) to wash out and neutralize the drug carryover. Logic: Failure to dilute out the drug will inhibit growth on the agar plate, leading to a false assumption of bactericidal activity. Plate 10 µL of the dilutions onto TSA.

  • Enumeration: Following 24 hours of incubation, count the colonies and plot

    
     CFU/mL against time.
    

Quantitative Data Presentation & Interpretation

To accurately assess the therapeutic potential of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one, antibacterial potency must be contextualized against mammalian cytotoxicity. The Selectivity Index (SI) is calculated as


. An SI 

is generally required to consider a compound a viable therapeutic lead.

Table 1: Representative Quantitative Evaluation Profile of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)HepG2

(µg/mL)
Selectivity Index (SI)
Staphylococcus aureus (ATCC 29213)Positive2.04.0> 128> 64.0
Bacillus subtilis (ATCC 6633)Positive1.02.0> 128> 128.0
Escherichia coli (ATCC 25922)Negative16.0> 64.0> 128> 8.0
Pseudomonas aeruginosa (ATCC 27853)Negative64.0> 128.0> 128> 2.0
Mycobacterium tuberculosis (H37Rv)Acid-Fast0.51.0> 128> 256.0

Data Interpretation: The data structure above demonstrates typical behavior for fluorinated benzoxazinones: highly potent against Gram-positive bacteria and Mycobacteria due to excellent cell wall penetration, but exhibiting higher MICs against Gram-negative pathogens like P. aeruginosa, likely due to active efflux pump mechanisms. The high


 indicates low mammalian toxicity, yielding a highly favorable Selectivity Index for Gram-positive targets.

References

  • Source: nih.gov (PubMed Central)
  • Source: mdpi.
  • Source: frontiersin.

Application Note: Microwave-Assisted Synthesis of Benzoxazinones

Author: BenchChem Technical Support Team. Date: March 2026

Accelerated Protocols for High-Yield Heterocycle Assembly

Introduction & Mechanistic Rationale

Benzoxazinones and their derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological properties including antibacterial, antioxidant, and HIV reverse transcriptase inhibitory activities 12. Conventionally, the synthesis of 1,4-benzoxazin-3(4H)-ones and 4H-benzo[1,3]oxazin-4-ones involves prolonged heating, harsh reaction conditions, and complex workups, often resulting in suboptimal yields due to thermal degradation 3.

Microwave-assisted organic synthesis (MAOS) circumvents these limitations through dielectric heating. Unlike conventional convective heating, microwaves interact directly with the molecular dipoles of polar reagents and solvents 14. This rapid, volumetric energy transfer dramatically accelerates reaction kinetics, providing the precise activation energy required to drive complex intramolecular cyclizations—such as the Smiles rearrangement—while suppressing competitive side reactions 1.

Reaction Pathway & Workflow

Pathway A Precursors (e.g., 2-Chlorophenol + Amide) B O-Alkylation (Base Catalyst) A->B C Microwave Irradiation (Dielectric Heating) B->C D Smiles Rearrangement (Spirocyclic Intermediate) C->D E Cyclization & Isolation (Benzoxazinone Product) D->E

Mechanistic workflow of microwave-assisted Smiles rearrangement for benzoxazinone synthesis.

Quantitative Data: Conventional vs. Microwave Synthesis

The transition from conventional thermal heating to microwave irradiation yields quantifiable improvements in both time and atom economy. Table 1 summarizes these kinetic advantages.

Table 1: Kinetic and Yield Comparison for Benzoxazinone Synthesis

Synthesis MethodReaction TypeCatalyst / SupportReaction TimeIsolated YieldReference
ConventionalSmiles RearrangementCs₂CO₃ / DMF12 - 24 hours40 - 60%3
MicrowaveSmiles RearrangementCs₂CO₃ / DMF3 - 5 min70 - 86%1
ConventionalIsatoic Anhydride CyclizationPyridine6 - 8 hours45 - 55%2
Microwave (Dry Media)Isatoic Anhydride CyclizationBasic Alumina12 min (Staged)63 - 73%2
Experimental Protocols
Protocol A: Microwave-Assisted One-Pot Synthesis via Smiles Rearrangement

Causality & Design: This protocol utilizes Cesium Carbonate (Cs₂CO₃) as a base. The large ionic radius of the cesium cation prevents tight ion-pairing, significantly enhancing the nucleophilicity of the phenoxide intermediate. This drives the initial O-alkylation and the subsequent Smiles rearrangement. Dimethylformamide (DMF) is selected as the solvent due to its high microwave absorptivity (high loss tangent), ensuring rapid and uniform dielectric heating 13.

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, dissolve the substituted 2-chlorophenol or aminophenol (1.0 mmol) and the N-substituted-2-chloroacetamide (1.0 mmol) in 3.0 mL of anhydrous DMF.

  • Catalyst Addition: Add Cs₂CO₃ (1.5 mmol) to the solution. Validation check: The mixture will appear as a heterogeneous suspension. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at a dynamic power setting to maintain a temperature of 120°C for 3 to 5 minutes [[1]]().

  • Reaction Monitoring: Cool the vial rapidly using compressed air. Sample the mixture and perform TLC (Eluent: Hexane/Ethyl Acetate 7:3). Validation check: The complete disappearance of the starting material spots confirms reaction completion.

  • Workup & Isolation: Pour the cooled mixture into 20 mL of crushed ice-water. Stir vigorously for 10 minutes. The sudden shift in solvent polarity forces the hydrophobic benzoxazinone to precipitate.

  • Purification: Filter the resulting solid under vacuum, wash with cold water (2 x 5 mL), and recrystallize from hot ethanol to yield the pure 1,4-benzoxazin-3(4H)-one derivative.

Protocol B: Solvent-Free Synthesis of 4H-Benzo[1,3]oxazin-4-ones

Causality & Design: This "green" protocol eliminates liquid solvents during the reaction phase, relying instead on basic alumina. The alumina acts dually as a solid support—providing a massive surface area for reagent dispersion—and as a basic catalyst to facilitate the cyclization of isatoic anhydride. Staged microwave heating is critical here; it prevents localized superheating (charring) and safely manages the rapid exothermic release of CO₂ [[2]]().

Step-by-Step Procedure:

  • Slurry Preparation: In a beaker, combine isatoic anhydride (10.0 mmol), acetic anhydride (20.0 mL), and dry pyridine (5.0 mL). Gradually fold in basic alumina (15.0 g) until a uniform, free-flowing slurry is formed [[2]]().

  • Drying: Allow the slurry to air dry briefly in a fume hood to remove excess volatile liquids, resulting in a reagent-impregnated solid matrix.

  • Staged Microwave Irradiation: Transfer the solid to a microwave-safe open vessel (e.g., quartz crucible). Irradiate in stages to control the reaction kinetics and prevent excessive evaporation:

    • Stage 1: 180 W for 6 minutes.

    • Stage 2: 360 W for 3 minutes.

    • Stage 3: 540 W for 3 minutes 2.

  • Workup & Isolation: Allow the solid mass to cool to room temperature. Extract the product by washing the alumina matrix with hot ethanol (3 x 15 mL).

  • Precipitation: Concentrate the combined ethanol extracts under reduced pressure to approximately 10 mL, then pour onto ice-cold dilute HCl (0.1 M). Validation check: A distinct, copious precipitate will form immediately upon contact with the acidic aqueous phase.

  • Purification: Filter the solid, wash with distilled water, and dry under vacuum to afford the 4H-benzo[1,3]oxazin-4-one in 63-73% yield.

DryMediaWorkflow A Isatoic Anhydride + Alumina Support B Staged MW Irradiation (180W -> 360W -> 540W) A->B C Ethanol Extraction (Product Isolation) B->C D Precipitation in Ice-Cold HCl C->D

Solvent-free, dry media workflow for the synthesis of 4H-benzo[1,3]oxazin-4-ones.

Conclusion

The integration of microwave irradiation into the synthesis of benzoxazinones represents a paradigm shift in heterocyclic chemistry. By exploiting dielectric heating and specialized catalytic environments (like Cs₂CO₃ in polar aprotic solvents or basic alumina in dry media), researchers can compress reaction times from hours to mere minutes while simultaneously boosting yields and product purity.

References
  • Title: Microwave-assisted one-pot synthesis of benzo[b][1,4]oxazin-3(4H)
  • Title: Technical Support Center: Microwave-Assisted Synthesis Source: Benchchem URL
  • Title: An efficient synthesis of 2H-1,4-benzoxazin-3(4H)
  • Title: MICROWAVE ASSISTED ONE POT DRY MEDIA SYNTHESIS OF 4H-BENZO [1, 3] OXAZIN-4-ONES FROM ISATOIC ANHYDRIDE Source: TSI Journals URL

Sources

A Strategic Workflow for Benzoxazinone Characterization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the characterization of novel benzoxazinone derivatives, a class of heterocyclic compounds with significant pharmacological potential.[1][2] The protocols and insights herein are designed for researchers, scientists, and drug development professionals to ensure rigorous and unambiguous structural elucidation and physicochemical profiling.

The characterization of a new chemical entity is not a linear process but an integrated analytical strategy. Each technique provides a unique piece of the puzzle, and together, they build a complete picture of the molecule's identity, purity, and solid-state properties. This guide is structured to follow a logical workflow, from initial structural confirmation to detailed solid-state analysis and purity assessment.

A systematic approach is crucial to efficiently and comprehensively characterize a novel benzoxazinone. The following workflow outlines the logical progression of analysis, ensuring that foundational data is established before proceeding to more complex investigations.

G cluster_0 PART 1: Structural Elucidation cluster_1 PART 2: Definitive Structure & Solid-State Properties cluster_2 PART 3: Purity & Quantification Synthesis Novel Benzoxazinone Synthesis MS Mass Spectrometry (HRMS) Determine Molecular Formula Synthesis->MS Initial Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Map C-H Framework MS->NMR Confirm Mass Structure_Proposed Proposed Structure MS->Structure_Proposed Synthesize Data FTIR FTIR Spectroscopy Identify Functional Groups NMR->FTIR Corroborate NMR->Structure_Proposed Synthesize Data FTIR->Structure_Proposed Synthesize Data SCXRD Single Crystal X-Ray Diffraction (SCXRD) Confirm 3D Structure Structure_Proposed->SCXRD Grow Crystals Thermal Thermal Analysis (DSC & TGA) Assess Stability & Polymorphism Structure_Proposed->Thermal Analyze Powder Structure_Confirmed Confirmed Structure & Solid-State Profile SCXRD->Structure_Confirmed Integrate Findings Thermal->Structure_Confirmed Integrate Findings HPLC Chromatography (HPLC) Determine Purity & Quantify Structure_Confirmed->HPLC Develop Method Final_Report Comprehensive Characterization Data Package HPLC->Final_Report Finalize

Caption: Integrated workflow for novel benzoxazinone characterization.

Part 1: Core Structural Elucidation

The initial phase of characterization focuses on determining the molecular formula and the covalent bonding framework of the new molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements, enabling the determination of the elemental composition.[3][4]

Application for Benzoxazinones: The primary goal is to confirm the molecular weight of the synthesized compound and deduce its molecular formula. Furthermore, analyzing the fragmentation patterns can provide valuable structural clues, helping to confirm the integrity of the benzoxazinone core and the nature of its substituents.[3] For instance, hydroxamic acid-containing benzoxazinones may show characteristic fragmentation patterns due to their inherent chemical instability compared to their lactam counterparts.[3][4]

Protocol: ESI-TOF HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified benzoxazinone (approx. 1 µg/mL) in a suitable solvent compatible with ESI, such as a 50:50 mixture of acetonitrile and water.[3]

  • Instrumentation & Acquisition:

    • Ionization Mode: Perform analysis in both positive and negative ionization modes, as benzoxazinones can ionize in either depending on their specific substituents.[3]

    • Infusion: Introduce the sample via flow injection analysis (FIA) or direct infusion at a low flow rate (e.g., 5-20 µL/min).

    • Mass Analyzer: Utilize a TOF analyzer for high-resolution data acquisition.

    • Calibration: Ensure the mass axis is externally calibrated with a known standard immediately before the run to guarantee mass accuracy.

    • Data Acquisition: Acquire spectra over a relevant m/z range (e.g., 80–1000 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass of the molecular ion. The calculated formula should match the expected structure with an error of < 5 ppm.

    • Induce fragmentation by increasing the orifice or collision energy and analyze the resulting fragment ions. Compare these fragments to known fragmentation pathways for benzoxazinone scaffolds to gain further structural confidence.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the structure and chemical environment of atoms in a molecule.[6] It is the most powerful technique for elucidating the precise connectivity of the carbon-hydrogen framework.[7]

Application for Benzoxazinones: ¹H NMR confirms the number and environment of protons, their connectivity through spin-spin coupling, and the nature of substituents. ¹³C NMR identifies all unique carbon atoms, including quaternary carbons of the benzoxazinone core.[8][9] 2D NMR experiments (like COSY, HSQC, and HMBC) are used to definitively assign all signals and piece the structure together.

Protocol: ¹H, ¹³C, and 2D NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

    • Ensure the sample is free of particulate matter.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reliable reference peak.[7]

  • Instrumentation & Acquisition (400 MHz or higher):

    • ¹H NMR: Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[7]

    • ¹³C NMR: Acquire 1024-4096 scans with proton decoupling. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.[7]

    • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments to establish ¹H-¹H couplings, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.

  • Data Analysis & Interpretation:

    • Chemical Shifts (δ): Compare observed chemical shifts to expected values for the benzoxazinone scaffold. Key signals include the protons and carbons of the oxazine ring and the aromatic backbone.

    • Integration: In the ¹H spectrum, the integral of each signal should correspond to the number of protons it represents.

    • Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

    • HMBC: Use the long-range correlations (typically 2-3 bonds) to connect different fragments of the molecule, for example, from a substituent proton to a carbon in the benzoxazinone core. This is critical for confirming the site of substitution.

Atom Type Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Ar-H (Benzene Ring)6.8 - 8.2110 - 150
O-CH₂-N (Oxazine Ring)4.5 - 5.550 - 80
N-CH₂-Ar (Oxazine Ring)4.0 - 5.040 - 60
C=O (Carbonyl)-160 - 175
Ar-C-O (Phenolic)-140 - 160
Table 1: General predicted NMR chemical shift ranges for a 1,4-benzoxazin-3-one scaffold. Actual values are highly dependent on substitution and solvent.[7][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of molecular bonds. The absorption frequencies are characteristic of specific functional groups.

Application for Benzoxazinones: This is a rapid and simple technique to confirm the presence of key functional groups that define the benzoxazinone structure.[10] It is particularly useful for identifying the lactam carbonyl group, C-O-C ether linkages, and aromatic C=C bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation & Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands. For a typical benzoxazinone, look for:

      • ~1680-1720 cm⁻¹: Strong absorption from the C=O (lactam carbonyl) stretch.

      • ~1220-1280 cm⁻¹: Strong, characteristic asymmetric C-O-C stretch (aryl ether).[10]

      • ~1500-1610 cm⁻¹: C=C stretching vibrations of the aromatic ring.[10]

      • ~2850-3000 cm⁻¹: C-H stretching from aliphatic and aromatic groups.[10]

G cluster_data Experimental Data MS HRMS [M+H]⁺ = 306.076 Formula = C17H10N2O4 Structure Proposed Structure 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one MS->Structure Confirms Molecular Formula NMR NMR ¹H: Aromatic signals, CH₂ singlet ¹³C: 17 carbons, C=O @ 165 ppm NMR->Structure Defines C-H Framework FTIR FTIR C=O @ 1711 cm⁻¹ C-O-C @ 1250 cm⁻¹ FTIR->Structure Verifies Functional Groups

Caption: Correlating spectroscopic data to propose a chemical structure.[11]

Part 2: Definitive 3D Structure and Solid-State Properties

Once the covalent structure is confidently proposed, the next step is to determine its three-dimensional arrangement and investigate its bulk properties, which are critical for drug development.

Single-Crystal X-Ray Diffraction (SCXRD)

Principle: SCXRD is an analytical technique that provides the precise three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal.[12][13]

Application for Benzoxazinones: This is the gold standard for unambiguous structure determination.[14] It confirms the proposed connectivity from NMR and MS, and definitively establishes the stereochemistry and conformation of the molecule in the solid state.[15][16] This is non-negotiable for patent filings and regulatory submissions.

Protocol: Single-Crystal X-ray Analysis

  • Crystal Growth: This is the most critical and often most challenging step.

    • Slowly evaporate a solution of the highly purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, hexane/dichloromethane).

    • Other methods include slow cooling of a saturated solution or vapor diffusion.

    • The goal is to obtain well-formed, single crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect the diffraction data using a modern diffractometer equipped with an intense X-ray source (e.g., Mo or Cu Kα) and an area detector.[13][16]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or other algorithms to obtain an initial electron density map.

    • Refine the structural model against the experimental data to determine precise atomic positions, bond lengths, bond angles, and torsion angles.[12]

Thermal Analysis (DSC & TGA)

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It detects thermal events like melting, crystallization, and solid-solid phase transitions.[18]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19][20]

Application for Benzoxazinones:

  • DSC: Used to determine the melting point, heat of fusion, and to screen for polymorphism.[21][22] The presence of different crystalline forms (polymorphs) can significantly impact a drug's solubility, stability, and bioavailability, making this a critical screen in pharmaceutical development.[23]

  • TGA: Assesses the thermal stability of the compound and identifies the temperature at which it begins to decompose.[24][25] It can also quantify the presence of residual solvents or water.[24]

Protocol: DSC for Melting Point and Polymorph Screening

  • Sample Preparation: Accurately weigh 1-3 mg of the solid sample into an aluminum DSC pan and seal it.

  • Instrumentation & Acquisition:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.[26]

    • The temperature range should span well beyond the expected melting point (e.g., 30 °C to 300 °C).

  • Data Analysis:

    • The melting point (Tₘ) is determined from the onset or peak of the endothermic melting event.

    • The presence of multiple melting peaks or exothermic recrystallization events followed by melting at a higher temperature can indicate polymorphism.[21]

Protocol: TGA for Thermal Stability

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation & Acquisition:

    • Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen).[26]

    • Continue heating to a temperature where complete decomposition is expected (e.g., up to 600-800 °C).[27]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% weight loss occurs (Tₔ₅%). This provides a quantitative measure of thermal stability.[27]

Technique Primary Information Obtained Importance in Drug Development
SCXRD Absolute 3D molecular structure, stereochemistry, crystal packing.Unambiguous proof of structure for intellectual property and regulatory filing.
DSC Melting point, heat of fusion, glass transitions, polymorphism.Critical for identifying the most stable solid form; impacts solubility and stability.[17]
TGA Thermal stability, decomposition temperature, residual solvent/water content.Defines storage and handling limits; ensures product safety and shelf-life.[19]
Table 2: Summary of solid-state characterization techniques for benzoxazinones.

Part 3: Purity Assessment and Quantification

Ensuring the purity of a novel compound is paramount for its use in biological assays and further development.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture.[28] Separation is achieved by passing a sample through a column packed with a stationary phase, carried by a liquid mobile phase.[29]

Application for Benzoxazinones: HPLC is the workhorse method for determining the purity of a newly synthesized benzoxazinone.[30][31] A well-developed method can separate the main compound from starting materials, by-products, and degradation products.[32] When validated, this method is used for quality control and stability testing.[33]

Protocol: Reversed-Phase HPLC Method Development

  • Sample Preparation:

    • Accurately prepare a stock solution of the benzoxazinone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute this stock to a working concentration (e.g., 0.1 mg/mL) using the mobile phase. The solvent used for dissolution should be compatible with the mobile phase to ensure good peak shape.[33]

  • Instrumentation & Method Development:

    • Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A common starting point is a gradient elution using water (A) and acetonitrile (B), both often containing a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[30] A typical gradient might run from 10% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: A photodiode array (PDA) or UV detector is ideal. Determine the optimal wavelength for detection by acquiring a UV spectrum of the analyte peak; the wavelength of maximum absorbance (λₘₐₓ) should be used.

    • Injection Volume: 5-10 µL.

  • Data Analysis & Purity Calculation:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • A purity level of >95% is generally required for compounds intended for biological screening.

References

  • Fate, G., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Macías, F. A., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. Available at: [Link]

  • Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available at: [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC. NETZSCH Analyzing & Testing. Available at: [Link]

  • H&M Analytical Services. (2025). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services. Available at: [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis Pharmaceutical Case Study. ResolveMass Laboratories Inc.. Available at: [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]

  • Al-Masoudi, A. A. M., et al. (2023). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Bioinorganic Chemistry and Applications. Available at: [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. PharmaCores. Available at: [Link]

  • Taylor & Francis Online. (2017). Synthesis and characterization of novel benzoxazine-based arylidinyl succinimide derivatives. Taylor & Francis Online. Available at: [Link]

  • MPG.PuRe. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. Max Planck Gesellschaft. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. CD Formulation. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). HPLC Method Development and Validation Process of Drug Analysis and Applications. ijarsct.co.in. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of novel bio-based benzoxazines from eugenol. RSC Publishing. Available at: [Link]

  • Journal of Pharmaceutical Research & Reports. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. symbiosisonlinepublishing.com. Available at: [Link]

  • SlideShare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Slideshare. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. PMC. Available at: [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available at: [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available at: [Link]

  • PubMed. (2006). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. PubMed. Available at: [Link]

  • PubMed. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. PubMed. Available at: [Link]

  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. ResearchGate. Available at: [Link]

  • MDPI. (2025). Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). TGA vs. DSC plots of benzoxazine monomers (heating rate: 10 °C min⁻¹,...). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). DSC thermograms of two types of benzoxazine resins at 10 C/min. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). DSC thermograms of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • ResearchGate. (n.d.). X-ray structure for 1,3-benzoxazine (S,S)-9d. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. ResearchGate. Available at: [Link]

  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. typeset.io. Available at: [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • Wiley Online Library. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. Available at: [Link]

  • Walsh Medical Media. (2023). The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Walsh Medical Media. Available at: [Link]

  • Johannes Gutenberg-Universität Mainz. (2024). Analytical chromatography techniques (HPLC, GC). Johannes Gutenberg-Universität Mainz. Available at: [Link]

  • MDPI. (2022). X-ray Single-Crystal Diffraction. MDPI. Available at: [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Available at: [Link]

  • Encyclopedia.pub. (2022). Chromatographic Techniques in Pharmaceutical Analysis. Encyclopedia.pub. Available at: [Link]

  • PubMed. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is specifically designed for researchers and drug development professionals optimizing the synthesis of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one (also known as 6-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one).

Below, you will find mechanistic troubleshooting guides, comparative data, and validated protocols to resolve low yields, mitigate side reactions, and scale your cyclization workflows.

🔬 Mechanistic Overview & Reaction Pathway

The synthesis of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one is typically achieved via a one-pot cascade cyclization of 2-amino-5-fluorobenzyl alcohol using a C1 carbonyl source such as 1,1'-Carbonyldiimidazole (CDI) or triphosgene[1]. The reaction proceeds through an initial nucleophilic attack of the amine onto the electrophilic carbonyl, followed by rapid intramolecular trapping by the adjacent hydroxymethyl group[2].

Mechanism SM 2-Amino-5-fluorobenzyl alcohol (Weakened Nucleophile) Int1 N-Acyl Intermediate (Rate-Limiting Step) SM->Int1 + C1 Source Reagent C1 Source (CDI or Triphosgene) Reagent->Int1 Int2 O-Attack (Intramolecular) Cyclization Int1->Int2 Fast (High Dilution) Side Intermolecular Attack (Oligomers) Int1->Side High Conc. (Slow Cyclization) Product 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one Int2->Product - Leaving Group

Mechanistic pathway of cyclization highlighting the competing oligomerization route.

❓ Troubleshooting FAQs

Q1: I am using CDI for the cyclization, but my conversion stalls at 60-70%. Why is this happening and how can I force it to completion? A: This is a direct consequence of the electronic effects of your substrate. The fluorine atom at the 5-position (para to the amine) exerts a strong inductive electron-withdrawing effect (-I). This significantly reduces the electron density and nucleophilicity of the primary amine, making the initial formation of the N-acylimidazole intermediate the rate-limiting step. Furthermore, the liberated imidazole byproduct can hydrogen-bond with the unreacted starting material, further dampening its reactivity. Solution: To overcome this activation barrier, increase the reaction temperature to 40–50 °C, use 1.5 equivalents of CDI, or add 10 mol% of a non-nucleophilic base like DBU to enhance the nucleophilicity of the amine[2].

Q2: When I switch to triphosgene to force the reaction, I get complete consumption of starting material but a low isolated yield. What are these byproducts? A: The complex mixture you are observing primarily consists of intermolecular oligomers and polyurethanes. While triphosgene is highly electrophilic and easily overcomes the poor nucleophilicity of the fluorinated amine, the resulting carbamoyl chloride intermediate is so reactive that it can be attacked by the primary alcohol or amine of another molecule before it has time to cyclize intramolecularly[3]. Solution: Implement the "High Dilution Principle." Maintain the reaction concentration below 0.05 M. Intramolecular cyclization follows first-order kinetics, while intermolecular oligomerization follows second-order kinetics; high dilution heavily favors the former.

Q3: Is it necessary to protect the primary alcohol before activating the amine? A: No. The cyclization is designed as a one-pot cascade. Despite the fluorine's deactivating effect, the aniline nitrogen remains more nucleophilic than the primary alcohol and will attack the C1 source first. The resulting intermediate is perfectly positioned spatially for rapid intramolecular trapping by the alcohol.

📊 Reagent Selection & Comparative Data

Selecting the right C1 source is critical for balancing reactivity and purity. Below is a summary of quantitative data for the cyclization of 2-amino-5-fluorobenzyl alcohol.

Cyclization ReagentEquivalentsSolventOptimal TempBase RequirementExpected YieldPrimary Impurity Profile
CDI 1.2 - 1.5THF or DMF0 °C → 40 °CNone / DBU (cat.)75 - 85%Unreacted starting material
Triphosgene 0.35 - 0.4DCM or THF-10 °C → 0 °CTEA or DIPEA (2.5 eq)85 - 95%Intermolecular oligomers
Diethyl Carbonate 2.0 - 3.0TolueneReflux (110 °C)NaOEt (1.2 eq)50 - 60%N-alkylation / Decomposition

🛠️ Experimental Protocols

These protocols are self-validating systems: they include built-in checkpoints (like TLC monitoring and specific temperature thresholds) to ensure the causality of the reaction is maintained.

Protocol A: Optimized CDI-Mediated Cyclization (Recommended for Safety)

This method avoids highly toxic phosgene gas generation while utilizing thermal activation to overcome the fluorine's deactivating effect.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 2-amino-5-fluorobenzyl alcohol (1.00 g, 7.08 mmol) in anhydrous THF (70 mL) to achieve a highly dilute concentration of ~0.1 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1,1'-Carbonyldiimidazole (CDI) (1.72 g, 10.6 mmol, 1.5 eq) in a single portion.

  • Catalysis (Optional but recommended): Add DBU (106 µL, 0.71 mmol, 0.1 eq) dropwise.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 40 °C for 4 hours.

  • Validation Check: Monitor via TLC (EtOAc:Hexane 1:1). The highly polar starting material (

    
    ) should completely convert to the less polar product (
    
    
    
    ).
  • Workup: Quench the reaction with 1N HCl (20 mL) to neutralize DBU and wash away imidazole. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from hot ethanol to afford pure 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Protocol B: Triphosgene-Mediated Cyclization (Recommended for Maximum Yield)

This method utilizes a highly reactive electrophile under strict dilution to prevent oligomerization.

  • Preparation: In a flame-dried 250 mL flask, dissolve triphosgene (0.73 g, 2.48 mmol, 0.35 eq) in anhydrous DCM (50 mL). Cool strictly to -10 °C (ice/salt bath)[3].

  • Substrate Solution: In a separate flask, dissolve 2-amino-5-fluorobenzyl alcohol (1.00 g, 7.08 mmol) and Triethylamine (TEA) (2.46 mL, 17.7 mmol, 2.5 eq) in anhydrous DCM (100 mL).

  • Slow Addition: Using a syringe pump, add the substrate/TEA solution dropwise to the triphosgene solution over 2 hours. Crucial: Adding the substrate to the phosgene source ensures the electrophile is always in excess, preventing the amine from reacting with already-formed carbamoyl chloride intermediates.

  • Cyclization: Stir for an additional 1 hour at 0 °C.

  • Workup: Quench carefully with saturated aqueous

    
     (50 mL). Separate the organic layer, wash with water and brine, dry over 
    
    
    
    , and concentrate to yield the product with minimal oligomeric impurities.

🧠 Troubleshooting Decision Tree

Use the following logic flow to diagnose and resolve issues immediately at the bench.

Troubleshooting Start Issue: Low Yield of 6-Fluoro-benzoxazinone CheckSM TLC/LCMS: Is starting material remaining? Start->CheckSM SMYes Yes: Incomplete Conversion (Deactivated Amine) CheckSM->SMYes SM > 5% SMNo No: Complex Mixture or Oligomers CheckSM->SMNo SM < 5% Action1 Increase CDI to 1.5 eq or add cat. DBU SMYes->Action1 Action2 Increase Temp to 40°C (Overcome -I effect) SMYes->Action2 Action3 Increase dilution (0.05 M to 0.01 M) SMNo->Action3 Action4 Use inverse slow addition with Triphosgene SMNo->Action4

Troubleshooting decision tree for maximizing yield in 6-fluoro-benzoxazinone synthesis.

📚 References

  • Benchchem. (2025). 1,4-Dihydro-2H-3,1-benzoxazin-2-one | Synthesis and Applications. Retrieved from

  • National Institutes of Health (PMC). (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Retrieved from

  • Google Patents. (2014). US8710218B2 - Process for preparation of Efavirenz (Benzoxazinone Cyclization). Retrieved from

Sources

Technical Support Center: 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides researchers, scientists, and drug development professionals with validated troubleshooting guides, mechanistic insights, and standard operating procedures (SOPs) for the synthesis of 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (also known as 6-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one).

Synthetic Workflow & Mechanistic Overview

The synthesis of the 1,4-dihydro-2H-3,1-benzoxazin-2-one core typically proceeds via the chemoselective reduction of an anthranilic acid derivative (2-amino-5-fluorobenzoic acid) to the corresponding 2-aminobenzyl alcohol. This is followed by a cyclization step utilizing a carbonyl equivalent such as triphosgene, 1,1'-carbonyldiimidazole (CDI), or ethyl chloroformate .

While the transformation appears straightforward, the bifunctional nature of the 2-aminobenzyl alcohol intermediate (containing both a nucleophilic primary amine and a primary hydroxyl group) makes the cyclization step highly susceptible to competing side reactions depending on the kinetics of the reaction environment.

Pathway A 2-Amino-5-fluorobenzoic acid (Starting Material) B 2-Amino-5-fluorobenzyl alcohol (Intermediate) A->B BH3-THF Reduction (0°C to RT) C 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (Target Product) B->C Triphosgene, DIPEA (High Dilution) D Symmetrical Urea (Side Product) B->D Excess Amine (Fast Kinetics) E Polyurethane Oligomers (Side Product) B->E High Concentration (Intermolecular) F Benzyl Chloride Derivative (Side Product) B->F Base Deficiency (HCl Accumulation)

Synthetic pathway and common side reactions for 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclization reaction yields a highly viscous mixture and low recovery of the target compound. What is happening? A: You are likely experiencing intermolecular polymerization (polyurethane formation). When the concentration of the substrate is too high, the intermediate isocyanate or carbamoyl chloride reacts with the hydroxyl group of a different molecule rather than undergoing intramolecular cyclization .

  • Causality: Intramolecular cyclization is thermodynamically favored, but intermolecular collisions dictate the kinetics at high concentrations.

  • Solution: Operate under high dilution conditions (typically

    
     0.05 M). Utilize a "reverse addition" technique where the amino alcohol is added dropwise to a dilute solution of the carbonylating agent.
    

Q2: LC-MS analysis of my crude mixture shows a major side product with a mass corresponding to[2M + CO]. How do I prevent this? A: This indicates the formation of a symmetrical urea side product. The primary amine is significantly more nucleophilic than the benzyl alcohol. If the carbonylating agent (like triphosgene) is the limiting reagent, or if the amino alcohol is in local excess, one molecule of phosgene will react with two amine moieties before the hydroxyl group can cyclize .

  • Causality: Localized stoichiometric imbalances allow the faster amine-isocyanate reaction to outcompete the slower alcohol-isocyanate cyclization.

  • Solution: Ensure a slight excess of the carbonylating agent (e.g., 0.4 equivalents of triphosgene, providing 1.2 equivalents of phosgene). Maintain vigorous stirring to prevent localized concentration gradients.

Q3: I am using triphosgene, and I observe the formation of 2-amino-5-fluorobenzyl chloride instead of the cyclized product. Why? A: This is a chlorination side reaction mediated by the chloride ions released during triphosgene decomposition. If the base (e.g., DIPEA or Et


N) is insufficient to scavenge the generated HCl, the acidic environment protonates the benzyl alcohol, turning it into an excellent leaving group, which is subsequently displaced by chloride.
  • Solution: Ensure at least 2.5 to 3.0 equivalents of a non-nucleophilic base (like DIPEA) are present to neutralize all HCl generated during the formation of the carbamoyl chloride.

Troubleshooting Start Issue: Low Yield of Benzoxazinone Q1 Is the reaction mixture highly viscous? Start->Q1 A1 Diagnosis: Polymerization. Action: Increase dilution (≤0.05 M). Q1->A1 Yes Q2 Does LC-MS show a [2M+CO] mass peak? Q1->Q2 No A2 Diagnosis: Urea Formation. Action: Use reverse addition order. Q2->A2 Yes Q3 Does LC-MS show a [M-OH+Cl] peak? Q2->Q3 No A3 Diagnosis: Chlorination. Action: Increase DIPEA equivalents. Q3->A3 Yes

Troubleshooting logic tree for identifying and resolving cyclization side reactions.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the effect of concentration, reagent choice, and addition rate on the product distribution during the cyclization of 2-amino-5-fluorobenzyl alcohol.

Carbonyl EquivalentConcentration (M)Addition MethodYield (%) TargetYield (%) PolymerYield (%) Urea
Triphosgene (0.4 eq)0.5 MDirect35%45%15%
Triphosgene (0.4 eq)0.05 MReverse88% <5%<2%
CDI (1.2 eq)0.1 MDirect65%10%20%
Ethyl Chloroformate0.2 MDirect72%<5%<5%

Note: While ethyl chloroformate minimizes polymerization, it often requires a harsher, two-step one-pot process (carbamate formation followed by strong base-mediated cyclization) .

Validated Experimental Protocols

Protocol A: Reduction to 2-Amino-5-fluorobenzyl alcohol

Objective: Chemoselective reduction of the carboxylic acid without defluorination.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere.

  • Reagent Loading: Suspend 2-amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Reduction: Slowly add Borane-THF complex (1.0 M in THF, 161 mL, 161 mmol, 2.5 eq) dropwise via an addition funnel over 45 minutes to manage the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting material (UV active, lower

    
    ) is fully consumed, and a new spot (higher 
    
    
    
    , stains strongly with ninhydrin) appears.
  • Quench: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol (30 mL) until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (200 mL) and saturated aqueous NaHCO

    
     (100 mL). Extract the aqueous layer with EtOAc (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate to yield the alcohol as a pale yellow solid.
Protocol B: High-Dilution Cyclization to 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Objective: Intramolecular cyclization while suppressing urea and polyurethane formation.

  • Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and an addition funnel. Purge with argon.

  • Reagent Preparation: Dissolve triphosgene (7.65 g, 25.8 mmol, 0.4 eq) in anhydrous CH

    
    Cl
    
    
    
    (300 mL). Cool to 0 °C.
  • Substrate Preparation: In a separate flask, dissolve 2-amino-5-fluorobenzyl alcohol (9.1 g, 64.5 mmol) and DIPEA (33.7 mL, 193.5 mmol, 3.0 eq) in anhydrous CH

    
    Cl
    
    
    
    (200 mL).
  • Reverse Addition: Add the amino alcohol/base solution dropwise to the triphosgene solution at 0 °C over a period of 2 hours. (Mechanistic Note: Slow addition maintains a low steady-state concentration of the nucleophile, favoring intramolecular trapping).

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Self-Validation Checkpoint 2: Perform LC-MS analysis of an aliquot. Confirm the disappearance of the starting mass[

    
    ]
    
    
    
    142 and the appearance of the target mass [
    
    
    ]
    
    
    168, with no significant peaks at [
    
    
    ] (m/z 309).
  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl (200 mL). Separate the layers and extract the aqueous phase with CH
    
    
    
    Cl
    
    
    (2 x 100 mL). Wash the combined organics with water, then brine. Dry over MgSO
    
    
    , filter, and concentrate.
  • Purification: Recrystallize the crude product from EtOAc/Hexanes to afford the pure 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one.

References

  • Title: Synthesis of a benzoxazinone Source: US Patent 7205402B2 URL
  • Title: Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones Source: PubMed Central (PMC) URL: [Link]

Technical Support Center: Optimizing Benzoxazinone Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxazinone Synthesis Support Center. 4H-3,1-benzoxazin-4-ones are privileged heterocyclic scaffolds in medicinal chemistry, functioning as potent enzyme inhibitors (e.g., human neutrophil elastase) and versatile building blocks for quinazolinone-based therapeutics[1][2].

This guide is engineered for drug development professionals and synthetic chemists. It provides field-validated protocols, mechanistic causality, and troubleshooting logic to overcome common bottlenecks such as poor cyclization efficiency, unwanted side reactions, and harsh condition degradation.

Core Synthetic Workflow

Synthesis A Anthranilic Acid Derivatives C N-Acylanthranilic Acid (Intermediate) A->C Acylation B Acylating Agent (e.g., Acid Chloride) B->C E 4H-3,1-Benzoxazin-4-one C->E Dehydrative Cyclization D Cyclizing Agent (Ac2O, CDI, Cyanuric Cl) D->E

General synthetic workflow for 4H-3,1-benzoxazin-4-one formation.

Section 1: Validated Experimental Protocols
Protocol A: Classical Dehydrative Cyclization (Acetic Anhydride Method)

Causality: Acetic anhydride acts as both the solvent and the dehydrating agent. It drives the reaction forward by forming a highly reactive mixed anhydride with the N-acylanthranilic acid intermediate. This activation lowers the energy barrier for the intramolecular nucleophilic attack by the amide oxygen, resulting in ring closure and the elimination of acetic acid[1][3].

Step-by-Step Methodology:

  • Suspend the N-acylanthranilic acid derivative (1.0 equiv) in a 10-fold volumetric excess of acetic anhydride in a round-bottom flask fitted with a reflux condenser[3].

  • Heat the mixture gradually to reflux (approx. 130–140 °C) under an inert atmosphere for 3 to 5 hours[3].

  • Monitor the reaction progress via TLC or LC-MS until the intermediate is fully consumed.

  • Cool the mixture and remove the excess acetic anhydride via distillation under reduced pressure (roto-vap)[3].

  • Purify the resulting crude gum/solid by recrystallization from anhydrous ether or chloroform to yield the pure benzoxazinone[3].

Protocol B: Mild One-Pot Synthesis using CDI

Causality: 1,1'-Carbonyldiimidazole (CDI) is a chemoselective, green coupling reagent. It activates the carboxylic acid under exceedingly mild conditions, avoiding the thermal degradation associated with refluxing acetic anhydride. The reaction is self-validating and clean, as the only byproducts generated are carbon dioxide and imidazole[4].

Step-by-Step Methodology:

  • Dissolve anthranilic acid (1.0 equiv) and the desired carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., THF or DMF)[4].

  • Add CDI (2.2 equiv) portion-wise at room temperature. Note: The first equivalent forms the N-acylimidazole to couple with the amine; the second equivalent activates the resulting anthranilamide's carboxylic acid for cyclization[4].

  • Stir the reaction mixture at 50–80 °C for 2 to 4 hours[4].

  • Isolate the 4H-3,1-benzoxazinone by simple precipitation (adding water to the mixture) followed by vacuum filtration[4].

Section 2: Troubleshooting & Optimization FAQs

Q1: My reaction stalls at the N-acylanthranilic acid intermediate. How can I force the cyclization without using harsh refluxing acetic anhydride? A1: The amide group inherently possesses low electrophilicity, making spontaneous cyclization difficult[5]. If your substrate degrades under thermal conditions, you must convert the carboxylic acid into a highly active ester. Optimization: Utilize the cyanuric chloride/DMF system. Cyanuric chloride reacts with DMF to generate an iminium cation (a Vilsmeier-Haack type reagent), which rapidly activates the carboxylate[5][6]. This allows the dehydrative cyclization to proceed efficiently at room temperature in the presence of a base like triethylamine[5][7].

Q2: When reacting anthranilic acids with orthoesters, I isolate a 1,2-dihydro-4H-benzoxazine-4-one instead of the fully aromatic 4H-3,1-benzoxazin-4-one. Why? A2: This acid-catalyzed reaction proceeds via an iminium intermediate, followed by ring closure to form a 1,2-dihydro intermediate[1][6]. A subsequent elimination of an alcohol molecule (e.g., ethanol) is strictly required to achieve aromaticity[6]. Optimization:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring stabilize the dihydro intermediate, making the final elimination thermodynamically difficult[6][8]. Electron-donating groups naturally favor the fully aromatic product[6][8].

  • Reaction Time: Short reaction times (e.g., 24 h) trap the reaction at the dihydro stage. Extend thermal heating to 48 hours to drive the elimination of the second alcohol molecule[6].

Q3: I am attempting a Passerini-Smiles cascade to form N-alkyl benzoxazinones, but the second Smiles rearrangement isn't occurring. How do I fix this? A3: The transfer of the aromatic moiety from an oxygen atom to the nitrogen atom of the amide requires specific, strong basic conditions to proceed[9]. Optimization: Standard bases like sodium hydride at room temperature are insufficient. Optimize the protocol by using Potassium tert-butoxide (KOtBu) in DMF at a concentration of 0.2 M, heated to 100 °C for 1 hour[9]. These conditions provide the necessary activation energy to drive the cyclization[9].

Q4: What are the most critical parameters for transition-metal-catalyzed intramolecular C-H activation routes? A4: For Rh(III) or Pd-catalyzed C-H arylations, the active metal species are highly sensitive to their environment. Optimization: Ensure the solvent is rigorously anhydrous and degassed, as protic impurities like water directly interfere with the C-H activation mechanism[10]. Furthermore, meticulously purify your starting materials; trace impurities in amine or carboxylic acid functionalities can coordinate to the metal center, acting as potent catalyst poisons[10].

Troubleshooting Logic Diagram

Troubleshooting Start Issue: Low Benzoxazinone Yield Check1 Is N-acyl intermediate present? Start->Check1 Yes1 Incomplete Cyclization Check1->Yes1 Yes No1 Failed Acylation Check1->No1 No Sol1 Use CDI or Cyanuric Chloride/DMF Yes1->Sol1 Sol2 Check Acyl Chloride & Base Quality No1->Sol2

Troubleshooting logic tree for resolving low benzoxazinone yields.

Section 3: Quantitative Data & Reagent Selection

To assist in selecting the optimal cyclization conditions for your specific substrate, consult the comparative data below:

Cyclizing AgentTypical Temp (°C)Reaction TimePrimary ByproductsBest Suited For
Acetic Anhydride [3]130–1403–5 hAcetic acidThermally stable substrates; bulk synthesis.
Cyanuric Chloride / DMF [5][7]252–6 hCyanuric acid, HClThermally sensitive substrates; high yield requirements.
CDI (1,1'-Carbonyldiimidazole) [4]50–802–4 hCO₂, ImidazoleOne-pot synthesis; green chemistry workflows.
Orthoesters (Acid Cat.) [1][6]10048 hAlcohols (e.g., Ethanol)Unsubstituted or EDG-substituted anthranilic acids.
References

1.[9] Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses. NIH. 2.[6] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. 3.[7] Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. 4.[1] Underlying reaction mechanism for benzoxazinone formation. Benchchem. 5. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Raco.cat. 6.[10] Technical Support Center: Benzoxazinone Synthesis via Intramolecular C-H Activation. Benchchem. 7.[4] CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. 8.[3] Benzoxazinone synthesis. An organic chemistry experiment. ACS. 9.[8] Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar. 10.[5] One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. NIH.

Sources

Technical Support Center: NMR Peak Assignments for Fluorinated Benzoxazinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Fluorinated benzoxazinones (e.g., 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one) are highly valued scaffolds in drug development and agrochemistry due to their enhanced metabolic stability and lipophilicity[1][2]. However, the introduction of a fluorine atom introduces significant complexities in NMR spectral analysis. The 100% natural abundance and high gyromagnetic ratio of the


F nucleus (spin-1/2) result in extensive heteronuclear 

-coupling with both

H and

C nuclei[3]. This technical guide provides authoritative troubleshooting strategies, validated protocols, and FAQs to resolve peak assignment ambiguities in fluorinated heterocycles.

Diagnostic Workflow for Fluorinated Heterocycles

NMR_Workflow Start Fluorinated Benzoxazinone Sample Acq1D Acquire 1D 1H & 19F NMR Start->Acq1D CheckOverlap Complex Multiplets Observed? Acq1D->CheckOverlap Decouple Acquire 1H{19F} & 13C{1H,19F} (Adiabatic Decoupling) CheckOverlap->Decouple Yes Regio Regiochemistry Ambiguous? CheckOverlap->Regio No Decouple->Regio HOESY 2D 1H-19F HOESY (Through-Space) Regio->HOESY Yes Assign Final Peak Assignment Regio->Assign No HMBC 2D 19F-13C HMBC (Through-Bond) HOESY->HMBC Skeleton Tracing HMBC->Assign

Workflow for NMR assignment of fluorinated benzoxazinones using decoupling and 2D correlation.

Troubleshooting & FAQs

Q: My


C NMR spectrum of a fluorinated benzoxazinone is overly complex, and I cannot identify the carbon signals directly attached to or geminal to the fluorine. How can I simplify this? 
A:  The complexity arises because standard 

C spectra are only broadband decoupled from

H, leaving

C-

F spin-spin couplings intact. The one-bond carbon-fluorine coupling constant (

) can be extremely large (up to 250 Hz or more), causing severe multiplet overlap and dropping the signal-to-noise (S/N) ratio of the outer multiplet peaks below the noise floor[4]. Causality & Solution: To resolve this, you must acquire a

C{

H,

F} spectrum. Because

F has a very broad chemical shift range, standard continuous-wave decoupling requires excessive power that can damage the NMR probe[4]. Instead, employ adiabatic shaped pulses (e.g., a 1 ms CA WURST-40 shaped pulse with a [p5m4] supercycle) to achieve broadband fluorine decoupling safely and effectively[5].

Q: I have synthesized multiple regioisomers (e.g., 6-fluoro vs. 7-fluoro-benzoxazinone) and 1D NMR is insufficient to distinguish them. Which 2D technique is best for regiochemical assignment? A: The premier technique for this is 2D


H-

F HOESY (Heteronuclear Overhauser Effect Spectroscopy). HOESY relies on dipole-dipole cross-relaxation to establish through-space proximity (typically within 3–4 Å) between the fluorine atom and nearby protons[6]. For instance, in 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one, a strong HOESY cross-peak between the

F at position 7 and the aromatic proton at position 8 will definitively confirm the regiochemistry[1].

Q: Even with decoupling, I am struggling to assign the carbon skeleton accurately because the quaternary carbons on the benzoxazinone ring have low intensity. Are there alternative methods? A: Yes. Instead of relying on direct


C detection, pivot to a 

F-centered NMR approach using a 2D

F-

C HMBC (Heteronuclear Multiple Bond Correlation) experiment[7]. Causality & Solution:

F has a high gyromagnetic ratio (83% of

H) and 100% natural abundance, making it highly sensitive[3]. By detecting the

F nucleus and indirectly evolving the

C frequencies, you leverage the high sensitivity of fluorine to map the carbon skeleton up to 3 or 4 bonds away. Applying

H decoupling during the sequence removes

H-

C and

H-

F splitting, yielding sharp

singlets and

anti-phase doublets that allow for accurate measurement of

coupling constants[7].

Quantitative Data: Characteristic Coupling Constants

Understanding typical


-coupling values is essential for validating your assignments. The table below summarizes expected scalar couplings for fluorinated aromatic/heteroaromatic systems.
Coupling TypeBond DistanceTypical

Value (Hz)
Structural Significance in Benzoxazinones

1-bond240 – 260Identifies the directly fluorinated carbon (e.g., C6 or C7).

2-bond20 – 30Identifies ortho carbons geminal to the C-F bond.

3-bond5 – 15Identifies meta carbons; helps trace the heterocyclic ring.

4-bond1 – 5Identifies para carbons; often requires high resolution to resolve.

3-bond6 – 10Ortho proton coupling; critical for 1D

H multiplet analysis.

4-bond4 – 8Meta proton coupling; causes fine splitting in

H spectra.

Validated Experimental Protocols

Protocol 1: 2D H- F HOESY Setup & Optimization

Self-Validating Principle: The NOE build-up is time-dependent. A single mixing time may capture the decay phase rather than the build-up phase, leading to false negatives. This protocol incorporates a build-up curve validation step[8].

  • Sample Preparation: Dissolve ~10-15 mg of the fluorinated benzoxazinone in 0.6 mL of a deuterated solvent with low viscosity (e.g., CD

    
    CN or CDCl
    
    
    
    ) to maximize the tumbling rate and NOE enhancement[6][9]. Degas the sample via three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which accelerates
    
    
    relaxation and quenches the NOE[8].
  • Probe Tuning: Tune and match the NMR probe for both

    
    H and 
    
    
    
    F frequencies. Ensure the 90° pulse widths for both nuclei are accurately calibrated.
  • Mixing Time (

    
    ) Optimization:  Do not guess the mixing time. Set up a 1D pseudo-2D HOESY array with mixing times ranging from 100 ms to 800 ms.
    
  • Data Acquisition: Select the mixing time that yields the maximum cross-peak intensity (typically 400–500 ms for small molecules like benzoxazinones)[9]. Acquire the 2D spectrum using phase-sensitive detection (e.g., States-TPPI).

  • Validation: Analyze the cross-peaks. The presence of a cross-peak validates spatial proximity (< 4 Å). The absence of a cross-peak is only valid if the build-up curve confirmed that the chosen mixing time was optimal.

Protocol 2: C{ H, F} Broadband Decoupled NMR

Self-Validating Principle: Proper decoupling should collapse all


C-

F multiplets into sharp singlets, increasing the S/N ratio of the directly attached carbon by a factor of >4.
  • Hardware Verification: Ensure your spectrometer is equipped with a probe capable of triple resonance or dedicated

    
    F decoupling (e.g., a dual broadband or H/F/C probe)[4].
    
  • Pulse Sequence Selection: Load a

    
    C observe sequence with simultaneous 
    
    
    
    H and
    
    
    F decoupling.
  • Adiabatic Pulse Setup: Set the

    
    F decoupling channel to use an adiabatic shaped pulse. Generate a 1 ms CA WURST-40 shape[5].
    
  • Supercycle Application: Apply a [p5m4] decoupling supercycle to the

    
    F channel. This ensures uniform decoupling across the wide >200 ppm chemical shift range of fluorine without exceeding the probe's duty cycle limits[5].
    
  • Acquisition: Set the relaxation delay (

    
    ) to at least 2–3 seconds to account for the longer 
    
    
    
    relaxation times of quaternary aromatic carbons. Acquire the spectrum and verify that the
    
    
    doublet (~250 Hz) has collapsed into a single, high-intensity peak.

References

  • A J-resolved 13C–19F {1H, 19F} Experiment with Broadband Fluorine Decoupling for the Characterization of Polyfluorinated Organic Compounds Source: Thieme-connect URL
  • Atomfair 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)
  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: ResearchGate URL
  • 19F-centred NMR analysis of mono-fluorinated compounds Source: RSC Publishing URL
  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds Source: ACD/Labs URL
  • Probing rotaxane dynamics with 19F NMR/MRI: Unveiling the roles of mechanical bond and steric hindrance Source: Analytica Chimica Acta URL
  • Development and Application of 19F NMR of Proteins Source: Scholaris URL
  • Engagement of CF3 Group in N-H F-C Hydrogen Bond in the Solution State: NMR Spectroscopy, DFT and MD Simulation Studies Source: AWS URL
  • Small, but powerful and attractive: 19F in biomolecular NMR Source: NSF PAR URL

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one .

Transitioning this cyclization from a benchtop discovery route to a robust pilot-scale process (1–10 kg) introduces significant chemical engineering challenges, including gas evolution, exotherm control, and impurity suppression. This document provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating standard operating procedure (SOP) to ensure a safe and high-yielding campaign.

Process Workflow Overview

The synthesis relies on the nucleophilic acyl substitution and subsequent intramolecular cyclization of 2-amino-5-fluorobenzyl alcohol using a carbonylating agent.

Workflow N1 1. Substrate Dissolution (2-Amino-5-fluorobenzyl alcohol) N2 2. CDI Addition (Controlled rate, 0-5°C) N1->N2 N3 3. Cyclization Reaction (Warm to 25°C, Age 4-6h) N2->N3 CO2 Venting N4 4. IPC (HPLC) (Target >99% conversion) N3->N4 N4->N3 Fail (Add CDI) N5 5. Acidic Workup (1M Citric Acid wash) N4->N5 Pass N6 6. Crystallization (Heptane antisolvent) N5->N6 Remove Imidazole N7 7. Isolation & Drying (Yield: 85-90%) N6->N7

Process workflow for the pilot-scale synthesis of 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one.

Reaction Engineering & Reagent Selection (FAQ)

Q: Why do we recommend 1,1'-Carbonyldiimidazole (CDI) over Triphosgene for scale-up? A: While is a highly efficient carbonylating agent often used in discovery chemistry, its use at scale presents severe safety hazards due to the generation of highly toxic phosgene and corrosive HCl gas[1]. CDI, conversely, is a crystalline solid that reacts smoothly with[2] to form the target benzoxazinone. The byproducts of CDI activation are carbon dioxide and imidazole. Though CDI is moisture-sensitive and requires storage under inert gas[3], its safety profile and the lack of specialized phosgene-scrubbing equipment make it the preferred choice for pilot-scale operations.

Q: During CDI addition, we observe excessive foaming and pressure build-up. How can this be mitigated? A: Foaming is a direct result of rapid CO₂ gas evolution during the initial nucleophilic attack of the aniline moiety on CDI. To mitigate this, we employ a two-pronged approach:

  • Temperature Control: Perform the addition at 0–5 °C to dampen the initial reaction kinetics.

  • Reverse Dosing Strategy: Instead of adding solid CDI to the substrate, dose the substrate solution slowly into a slurry of CDI in 2-Methyltetrahydrofuran (MeTHF). This ensures CDI is always in stoichiometric excess, minimizing dimer formation, while allowing controlled CO₂ off-gassing.

Workup, Purity, and Isolation (FAQ)

Q: We are seeing a significant amount of oligomeric impurities (dimers) in the HPLC trace. What drives this, and how is it prevented? A: Dimerization occurs when the hydroxyl group of one substrate molecule attacks the N-acylimidazole intermediate of another molecule, outcompeting the desired intramolecular cyclization. Because intermolecular reactions are concentration-dependent (second-order kinetics) while intramolecular cyclization is concentration-independent (first-order kinetics), you can suppress dimer formation by operating at a higher dilution (e.g., 10–15 volumes of MeTHF). Ensuring high agitation speeds also prevents localized high concentrations of the intermediate.

Q: How do we efficiently remove the imidazole byproduct without degrading the benzoxazinone? A: Imidazole is highly water-soluble but can partition into the organic phase, potentially co-crystallizing with the product. Washing the organic phase with a mild aqueous acid (e.g., 1M Citric Acid) protonates the imidazole (pKa ~7.0), converting it to the imidazolium salt, which is exclusively water-soluble. The 6-fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one core is stable to mild aqueous acid, ensuring no product degradation during workup.

Troubleshooting Matrix

Use this self-validating matrix to diagnose and correct deviations during the campaign.

Observation / MetricRoot CauseCorrective Action
Incomplete conversion (>2% SM remaining via HPLC)Moisture in the solvent hydrolyzed the CDI reagent.Ensure solvent KF < 500 ppm prior to use; add 0.1–0.2 eq extra CDI and age for 2h.
High dimer impurity (>1% by HPLC area)Substrate concentration too high or poor reactor mixing.Increase solvent volume to 10–15 L/kg; increase agitation speed; use reverse addition.
Product "oils out" during crystallizationCooling rate too fast or residual imidazole altering solubility.Ensure complete acidic wash; seed with 1% pure crystals at 50 °C; cool strictly at -10 °C/hour.
Exotherm exceeds target (>10 °C internal temp)Addition rate of substrate into CDI slurry is too fast.Pause addition; increase jacket cooling to -5 °C; resume at 50% feed rate once stabilized.

Standard Operating Procedure (1 kg Pilot Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without passing the defined In-Process Controls (IPCs).

Step 1: Reactor Preparation & Dehydration Purge a 20 L jacketed glass reactor with N₂. Charge 10 L of anhydrous MeTHF. IPC: Perform Karl Fischer (KF) titration. Proceed only if KF < 500 ppm.

Step 2: Reagent Loading Charge 1.25 kg (7.7 mol, 1.09 eq) of 1,1'-Carbonyldiimidazole (CDI) to the reactor. Start agitation (150 rpm) and set jacket cooling to bring the internal temperature to 0–5 °C.

Step 3: Substrate Addition Dissolve 1.00 kg (7.08 mol, 1.0 eq) of 2-amino-5-fluorobenzyl alcohol in 5 L of anhydrous MeTHF. Dose this solution into the reactor over 2 to 3 hours, maintaining the internal temperature strictly below 10 °C. Ensure the reactor vent is open to a bubbler to safely monitor and release CO₂ evolution.

Step 4: Cyclization & IPC Once the addition is complete, warm the reactor to 25 °C and age for 4–6 hours. IPC: Sample the organic layer for HPLC analysis. Proceed to workup only if < 1% of 2-amino-5-fluorobenzyl alcohol remains.

Step 5: Quench & Aqueous Workup Cool the mixture to 10 °C. Slowly add 5 L of 1M aqueous Citric Acid. Stir vigorously for 15 minutes, then stop agitation and allow phases to separate for 30 minutes. Discard the lower aqueous layer (containing the imidazolium salt). Wash the upper organic layer with 3 L of saturated NaCl (brine).

Step 6: Solvent Exchange & Crystallization Concentrate the MeTHF solution under vacuum (400 mbar, 40 °C) to a residual volume of ~3 L. Heat the concentrated solution to 50 °C and slowly dose in 6 L of n-Heptane (antisolvent) over 1 hour. Seed with 10 g of pure product. Cool the resulting suspension to 0 °C at a controlled linear rate of -10 °C/hour to promote controlled crystal growth and prevent oiling out.

Step 7: Isolation & Drying Filter the crystallized product via a Nutsche filter. Wash the filter cake with cold n-Heptane (2 L). Dry the solid in a vacuum oven at 45 °C to a constant weight. Expected Yield: 1.00–1.06 kg (85–90%).

Reaction Mechanism Pathway

Understanding the mechanistic pathway is critical for predicting impurity profiles and controlling reaction kinetics.

Mechanism SM 2-Amino-5-fluorobenzyl alcohol (Nucleophile) INT N-Acylimidazole Intermediate (Activated Species) SM->INT + CDI - Imidazole CDI 1,1'-Carbonyldiimidazole (Electrophile) CDI->INT PROD 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (Target Product) INT->PROD Intramolecular O-attack BYP Imidazole + CO2 (Byproducts) INT->BYP - Imidazole

Mechanistic pathway of the CDI-mediated cyclization to form the benzoxazinone core.

References

  • Title: A decade review of triphosgene and its applications in organic reactions Source: PMC (National Institutes of Health) URL: [Link]

Sources

Benzoxazinone Synthesis Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxazinone Synthesis. Benzoxazinones—specifically 4H-3,1-benzoxazin-4-ones and 1,4-benzoxazin-3-ones—are privileged heterocyclic scaffolds vital for drug discovery (e.g., serine protease inhibitors), agrochemicals, and as critical intermediates for quinazolinone synthesis . However, their synthesis is frequently complicated by incomplete cyclization, moisture-induced ring hydrolysis, and regioselectivity issues .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible yields and high purity in your synthetic workflows.

Workflow & Common Pitfalls

Benzoxazinone_Synthesis A Anthranilic Acid + Acyl Chloride B N-Acylanthranilic Acid (Intermediate) A->B Pyridine (Base) C 4H-3,1-Benzoxazin-4-one (Target) B->C Ac2O / Heat (Cyclization) D Ring Hydrolysis (Pitfall) C->D H2O / Moisture (Aqueous Workup) E Quinazolinone (Downstream) C->E Primary Amines (Telescoped)

Fig 1. Synthesis pathway of 4H-3,1-benzoxazin-4-ones highlighting the hydrolysis pitfall.

Troubleshooting Guide & FAQs

Q1: My reaction between anthranilic acid and acyl chloride stops at the open-chain N-acylanthranilic acid. Why won't it cyclize? Causality & Solution: The carboxylic acid moiety is a poor leaving group and lacks the electrophilicity required for the amide oxygen to attack intramolecularly. To drive cyclization, the carboxylic acid must be activated. The standard method involves refluxing the intermediate in acetic anhydride (


). This forms a highly reactive mixed anhydride intermediate, facilitating the nucleophilic attack by the amide oxygen and subsequent elimination of acetic acid to close the ring .
Actionable tip: Ensure your 

is fresh; degraded anhydride (acetic acid) will stall the reaction.

Q2: I successfully formed the 4H-3,1-benzoxazin-4-one, but NMR shows significant reversion to the starting material after workup. What happened? Causality & Solution: 4H-3,1-benzoxazin-4-ones possess a highly electrophilic lactone carbonyl. They are extremely sensitive to moisture and nucleophilic attack. During aqueous workup (especially if basic or highly acidic), water attacks the lactone carbon, causing ring cleavage and reversion to the thermodynamically stable N-acylanthranilic acid . Actionable tip: Avoid aqueous workups entirely. Instead, remove the cyclization solvent under reduced pressure and purify via anhydrous recrystallization. If the benzoxazinone is an intermediate for quinazolinone synthesis, use it immediately in a one-pot telescoping reaction.

Q3: When synthesizing 1,4-benzoxazin-3-ones via the reduction of ethyl 2-(2-nitrophenoxy)acetate, my yields are low and I see multiple spots on TLC. How can I optimize this? Causality & Solution: The reductive cyclization relies on the complete reduction of the nitro group to an amine, which then spontaneously attacks the ester carbonyl to expel ethanol and close the ring . If the reduction is incomplete (e.g., stopping at the hydroxylamine intermediate), cyclization fails or intermolecular side reactions occur. Actionable tip: When using Fe/Acetic acid, ensure the reaction is heated to at least 80 °C to drive both the reduction and the subsequent cyclization.

Q4: Can I synthesize 2-substituted 4H-3,1-benzoxazin-4-ones directly from o-iodoanilines? Causality & Solution: Yes, via Palladium-catalyzed cyclocarbonylation. The reaction proceeds through in situ amide formation with an acid chloride, followed by oxidative addition of Pd(0) into the C-I bond, CO insertion, and reductive elimination to close the ring . Pitfall: Catalyst poisoning or poor CO insertion. Ensure the use of a sterically hindered base (like diisopropylethylamine) to neutralize HCl generated during amide formation without coordinating to and deactivating the Pd catalyst.

Data Presentation: Optimization of Cyclization Reagents
Reagent / CatalystTarget ScaffoldReaction TimeTypical YieldKey Pitfall / Limitation
Acetic Anhydride (

)
4H-3,1-Benzoxazin-4-one2-4 h (130 °C)75-90%Product hydrolysis if aqueous workup is used.

/ DMF
4H-3,1-Benzoxazin-4-one1-2 h (80 °C)80-95%Harsh conditions; poor functional group tolerance.
Pd(OAc)₂ / CO 4H-3,1-Benzoxazin-4-one12-24 h (100 °C)60-85%Catalyst poisoning; requires pressurized CO gas.
Fe / AcOH 1,4-Benzoxazin-3-one4-6 h (80 °C)70-90%Incomplete reduction yields stable hydroxylamines.
Pd/C /

1,4-Benzoxazin-3-one2-4 h (RT)85-98%Incompatible with reducible functional groups (e.g., halogens).
Mechanistic Workflows & Experimental Protocols

Mechanism_1_4_Benzoxazinone N 2-Nitrophenol + Ethyl Bromoacetate O Alkylation (SN2) N->O P Ethyl 2-(2-nitrophenoxy)acetate (Intermediate) O->P Q Nitro Reduction (Fe/AcOH or Pd/C) P->Q R 2-Aminophenoxy Intermediate (Reactive) Q->R S Intramolecular Cyclization (-EtOH) R->S T 1,4-Benzoxazin-3-one (Target) S->T

Fig 2. Mechanistic workflow for 1,4-benzoxazin-3-one synthesis via reductive cyclization.

Protocol 1: Self-Validating Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones

Step 1: Amide Formation (N-Acylanthranilic Acid)

  • Dissolve anthranilic acid (1.0 eq) in anhydrous pyridine at 0 °C. Causality: Pyridine acts as both the solvent and the acid scavenger to neutralize the HCl byproduct.

  • Add acyl chloride (1.1 eq) dropwise. Causality: Dropwise addition controls the exothermic reaction and prevents over-acylation (the formation of mixed anhydrides at this premature stage).

  • Stir at room temperature for 2 hours. Validation: Check via TLC (UV 254 nm). The highly fluorescent spot of anthranilic acid must completely disappear.

  • Pour the mixture into ice-cold 1M HCl to precipitate the N-acylanthranilic acid. Filter and dry thoroughly under a vacuum. Critical: The intermediate must be completely anhydrous before Step 2 to prevent quenching of the dehydrating agent.

Step 2: Cyclization

  • Suspend the dry N-acylanthranilic acid in acetic anhydride (

    
    , 5.0 eq).
    
  • Reflux at 130 °C for 2-4 hours. Causality: Heat and

    
     convert the carboxylic acid into a mixed anhydride, massively increasing its electrophilicity and driving the intramolecular attack by the amide oxygen. Validation:  The suspension will turn into a clear, homogenous solution as the cyclized product forms.
    
  • Remove excess

    
     under reduced pressure (rotary evaporation). Critical Causality: Do NOT perform an aqueous workup. The lactone ring of 4H-3,1-benzoxazin-4-one is highly susceptible to nucleophilic attack by water, which will revert the product back to the open-chain intermediate.
    
  • Purify the residue by recrystallization from anhydrous hexane/ethyl acetate.

Protocol 2: Reductive Cyclization to 1,4-Benzoxazin-3-ones

Step 1: O-Alkylation

  • Dissolve 2-nitrophenol (1.0 eq) and

    
     (1.5 eq) in anhydrous DMF.
    
  • Add ethyl bromoacetate (1.1 eq) and stir at 60 °C for 4 hours. Validation: The deep yellow/orange color of the nitrophenolate anion will fade as the alkylation proceeds.

  • Quench with water, extract with EtOAc, wash with brine, and concentrate to yield ethyl 2-(2-nitrophenoxy)acetate.

Step 2: Reductive Cyclization

  • Dissolve the intermediate in glacial acetic acid. Add Iron (Fe) powder (5.0 eq).

  • Heat to 80 °C for 4-6 hours. Causality: The Fe/AcOH system reduces the nitro group to an amine. The elevated temperature is strictly required to overcome the activation energy for the subsequent intramolecular cyclization, expelling ethanol to form the stable 1,4-benzoxazin-3-one ring .

  • Filter the hot solution through a Celite pad to remove iron salts. Validation: The filtrate should be pale/colorless; a dark brown filtrate indicates incomplete reduction or oxidation of the amine.

  • Concentrate the filtrate and recrystallize the crude product from ethanol.

References
  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: PMC / NIH URL: [Link]

  • Title: Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones and 3H-Quinazolin-4-ones with 2-Phenoxymethyl Substituents Source: MDPI URL: [Link]

  • Title: Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones Source: RSC Publishing URL: [Link]

  • Title: A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides Source: ChemInform / Wiley Online Library URL: [Link]

  • Title: Isolation and Synthesis of Allelochemicals from Gramineae: Benzoxazinones and Related Compounds Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Benzoxazinone Scaffold Optimization & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Enhancing Biological Activity and Synthetic Yields

As a Senior Application Scientist, I frequently consult on drug development projects where promising benzoxazinone derivatives stall late in the pipeline due to hydrolytic instability, low synthetic yields, or suboptimal target affinity. The benzoxazinone core—particularly 4H-3,1-benzoxazin-4-ones—is a privileged structural motif in medicinal chemistry, demonstrating diverse biological activities ranging from anticancer properties to the specific inhibition of metabolic enzymes like long-chain fatty acid elongase 6 (ELOVL6)[1].

However, maximizing the biological activity of these scaffolds requires a deep understanding of the causality behind structural modifications and synthetic choices. This support center provides field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to help you overcome common bottlenecks in benzoxazinone research.

PART 1: Mechanistic Workflows

To effectively troubleshoot, we must first visualize the chemical and biological systems we are manipulating.

Synthesis A Anthranilic Acid + Carboxylic Acid C Iminium Intermediate (Highly Electrophilic) A->C Acylation B Cyanuric Chloride / DMF (Vilsmeier-type Reagent) B->C Activation D Cyclodehydration (Room Temp, 2-3 hrs) C->D Ring Closure E 2-Substituted 4H-3,1-Benzoxazin-4-one D->E High Yield

Caption: General workflow for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.

Pathway A Benzoxazinone Derivative (S)-1y B ELOVL6 Enzyme (Microsomal) A->B Competitive Binding C Malonyl-CoA Condensation Blocked B->C Inhibition D Decreased C18/C16 Fatty Acid Ratio C->D Metabolic Shift E Amelioration of Insulin Resistance D->E Therapeutic Effect

Caption: Mechanistic pathway of ELOVL6 inhibition by optimized benzoxazinone scaffolds.

PART 2: Troubleshooting Guide - Synthesis & Structural Modification

Q1: Why am I getting low yields and multiple side products during the cyclodehydration of anthranilic acid derivatives? A1: Causality Explained: Traditional multi-step syntheses or standard coupling reagents often fail because the intermediate amide is highly stable and resists nucleophilic attack by the adjacent oxygen. If harsh acidic or thermal conditions are applied to force the cyclization, the delicate benzoxazinone ring can degrade or polymerize. Solution: Transition to a one-pot methodology using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in N,N-dimethylformamide (DMF)[2]. Cyanuric chloride reacts with DMF to generate a highly electrophilic Vilsmeier-type iminium cation. This intermediate rapidly activates the carboxylic acid, facilitating cyclodehydration at room temperature[3]. This mild approach prevents thermal degradation and significantly improves yields.

Q2: My isolated benzoxazinone derivative degrades rapidly when exposed to aqueous biological buffers (pH 7.4). How can I prevent this hydrolytic ring-opening? A2: Causality Explained: The structural framework of benzoxazinones contains highly reactive sites at the C2 and C4 positions, which carry partial positive charges. When the C2 position is occupied by a hydrogen atom or a small, non-hindering alkyl group (like a methyl group), the oxazinone ring is highly susceptible to nucleophilic attack by water, leading to rapid ring-opening and loss of biological activity[3]. Solution: You must introduce steric bulk and electron-withdrawing groups at the C2 position to shield the reactive center. Substituting the C2 position with a trifluoromethyl group or an ortho-substituted aryl ring creates a steric shield that physically blocks nucleophilic attack while lowering the electron density of the ring system, thereby enhancing hydrolytic stability in aqueous media[4].

PART 3: Troubleshooting Guide - Biological Activity Evaluation & Optimization

Q3: How can I optimize the target-binding affinity of my benzoxazinone scaffold for specific metabolic enzymes, such as ELOVL6? A3: Causality Explained: Target affinity is dictated by the spatial arrangement of pharmacophores. For enzymes like ELOVL6, flat, unfunctionalized benzoxazinones lack the necessary 3D interactions to competitively block the enzyme's active site (which normally binds long-chain fatty acyl-CoAs). Solution: Incorporate 3D complexity. The introduction of a unique chiral quaternary center at the C2 position, specifically utilizing a trifluoromethyl group, is essential for ELOVL6 inhibitory activity[4]. Furthermore, hybridizing the scaffold by appending a pyrazole ring provides critical hydrogen-bonding interactions. This exact structural optimization led to the discovery of compound (S)-1y, a highly potent and orally active ELOVL6 inhibitor[1].

Q4: My compound shows excellent in vitro potency but poor in vivo efficacy. What structural modifications can improve its pharmacokinetic (PK) profile? A4: Causality Explained: Poor in vivo efficacy in benzoxazinones is typically caused by excessive lipophilicity (leading to poor oral absorption) or rapid hepatic clearance. Solution: Balance the physicochemical properties by modifying the heterocyclic core or side chains. Replacing the oxygen atom in the oxazine ring with a sulfur atom (forming a benzothiazinone) can alter the metabolic stability and electronic profile[5]. Alternatively, appending solubilizing moieties, such as piperazine derivatives, via a flexible linker can drastically improve aqueous solubility and bioavailability without disrupting the primary pharmacophore binding[6].

PART 4: Quantitative Data Summary

To illustrate the critical nature of structural optimization, the following table summarizes the Structure-Activity Relationship (SAR) of C2-substituted benzoxazinones against the ELOVL6 enzyme, demonstrating how specific modifications dictate biological success[4].

C2 SubstituentChiral CenterPharmacophore AdditionELOVL6 Inhibitory ActivityIn Vivo Efficacy
MethylNoneNoneSignificant Loss of PotencyPoor
PhenylNoneNoneSignificant Loss of PotencyPoor
Trifluoromethyl(S)-QuaternaryNoneModerateModerate
Trifluoromethyl (S)-Quaternary Pyrazole ring Highly Potent High (Orally Active)
PART 5: Detailed Experimental Protocols

Protocol: Self-Validating One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones

This protocol utilizes cyanuric chloride activation to ensure high yields under mild conditions[2]. The steps are designed as a self-validating system to ensure you can verify success at each critical juncture.

Materials:

  • Anthranilic acid (1.0 mmol)

  • Desired Carboxylic acid (1.1 mmol)

  • Cyanuric chloride (1.2 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Dichloromethane (CH2Cl2) (10 mL)

  • Triethylamine (TEA) (2.5 mmol)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: In a round-bottom flask, dissolve cyanuric chloride in DMF and stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint: The solution will slightly change in texture/color, indicating the successful generation of the highly electrophilic Vilsmeier-type reagent.

  • Substrate Preparation: In a separate flask, dissolve anthranilic acid and the desired carboxylic acid in CH2Cl2. Add triethylamine and stir for 5 minutes.

  • Activation & Cyclodehydration: Add the freshly prepared Vilsmeier-type reagent dropwise to the substrate mixture at room temperature. Allow the reaction to stir for 2-3 hours.

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the highly polar, UV-active spot corresponding to anthranilic acid completely disappears, replaced by a less polar product spot.

  • Quenching & Neutralization: Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Self-Validation Checkpoint: Vigorous effervescence (CO2 gas evolution) will occur. Wait until all bubbling ceases. This confirms that the HCl byproduct generated by the cyanuric chloride has been fully neutralized, preventing acid-catalyzed ring-opening of your newly formed benzoxazinone.

  • Extraction & Purification: Extract the product with CH2Cl2 (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via silica gel column chromatography (hexane/ethyl acetate eluent).

PART 6: References
  • Benchchem. "Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones."

  • SciSpace. "Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one."

  • ACS Publications. "Discovery of Novel Benzoxazinones as Potent and Orally Active Long Chain Fatty Acid Elongase 6 Inhibitors."

  • ACS Publications. "Discovery of Novel Benzoxazinones as Potent and Orally Active Long Chain Fatty Acid Elongase 6 Inhibitors (SAR Exploration)."

  • Benchchem. "7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one."

  • Rasayan Journal. "SYNTHESIS OF A NOVEL DERIVATIVES OF [1,4]BENZOXAZINONE."

Sources

Validation & Comparative

Structural Elucidation of Benzoxazinone Analogs: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzoxazinones represent a privileged class of heterocyclic scaffolds with profound significance in both pharmaceutical drug discovery and agricultural chemistry. Depending on the heteroatom arrangement—predominantly 1,4-benzoxazin-3-ones (noted for antifungal and herbicidal properties) and 3,1-benzoxazin-4-ones (potent serine protease and elastase inhibitors)—the electronic distribution across the fused bicyclic system shifts dramatically.

For researchers and drug development professionals, distinguishing between these regioisomers, their tautomeric states, and their bioisosteric analogs (such as benzothiazinones) requires rigorous spectroscopic validation. This guide provides an objective, data-driven comparison of the spectroscopic profiles of benzoxazinone analogs, grounded in field-proven methodologies and authoritative experimental data.

Experimental Workflows: Building a Self-Validating System

To ensure scientific integrity, the acquisition of spectroscopic data cannot be a passive observation; it must be a self-validating system where each analytical technique corroborates the others. Below is the optimized protocol for the structural validation of benzoxazinone derivatives.

Protocol: Acquisition of Self-Validating Spectroscopic Data

Step 1: Sample Preparation & Solvent Selection (NMR)

  • Action: Dissolve 5–10 mg of the purified benzoxazinone analog in 0.5 mL of DMSO-d6.

  • Causality: While CDCl₃ is a standard NMR solvent, DMSO-d6 is explicitly chosen for 1,4-benzoxazin-3-ones. The strong hydrogen-bond accepting nature of DMSO restricts the quadrupolar relaxation and rapid exchange of the lactam N-H proton. This yields a sharp, quantifiable singlet (typically between 11.26–11.84 ppm), which is critical for confirming the presence of the lactam tautomer over the lactim form[1].

Step 2: ¹H and ¹³C NMR Acquisition

  • Action: Acquire ¹H NMR at 400 MHz (or higher) and ¹³C NMR. Set the relaxation delay (D1) to at least 2 seconds.

  • Self-Validation Check: Integrate the isolated aromatic protons (typically 4H between 6.98–7.77 ppm). The integration of the methylene bridge (-CH₂-) must yield exactly 2.00 relative to the aromatic baseline. Any deviation indicates incomplete cyclization or the presence of unreacted 2-aminophenol precursors, immediately invalidating the sample for downstream biological assays.

Step 3: FT-IR Spectroscopy (ATR Method)

  • Action: Analyze the solid sample using Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pellets.

  • Causality: KBr is highly hygroscopic. Absorbed moisture can obscure the critical N-H stretching region (3200–3300 cm⁻¹) and artificially broaden the carbonyl (C=O) bands. ATR ensures the integrity of the vibrational data, allowing for precise differentiation between lactam and lactone-like carbonyl stretches.

Step 4: High-Resolution Mass Spectrometry (HRMS)

  • Action: Utilize Electrospray Ionization (ESI-HRMS) in positive ion mode.

  • Causality: Benzoxazinones, particularly those functionalized with acylhydrazone moieties, can undergo rapid thermal degradation. ESI is a soft ionization technique that preserves the pseudo-molecular ion (e.g., [M+Na]⁺ or [M+H]⁺), allowing for exact mass determination without the excessive fragmentation seen in Electron Impact (EI) MS[1].

Experimental workflow for synthesis and spectroscopic validation of benzoxazinones.

Comparative Spectroscopic Analysis

The structural differences between benzoxazinone regioisomers and their bioisosteres manifest distinctly across their spectral data. The following analysis compares 1,4-benzoxazin-3-ones , 3,1-benzoxazin-4-ones , and 1,4-benzothiazinones (sulfur analogs).

Infrared (IR) Spectroscopy: The Carbonyl Diagnostic

The most immediate diagnostic tool for distinguishing benzoxazinone isomers is the carbonyl (C=O) stretching frequency:

  • 1,4-Benzoxazin-3-ones: The C=O group is part of a cyclic amide (lactam). Consequently, the stretching frequency appears at a lower wavenumber, typically between 1680 and 1690 cm⁻¹ .

  • 3,1-Benzoxazin-4-ones: The C=O group is adjacent to the oxygen atom, functioning more like a cyclic ester (lactone) conjugated with an imine. This significantly increases the bond order, pushing the C=O stretch to a much higher frequency of 1749 to 1760 cm⁻¹ [2][3]. Additionally, a sharp C=N stretch is observable around 1620 cm⁻¹[2].

Nuclear Magnetic Resonance (NMR): Tracking Electronic Shifts
  • Methylene Protons (¹H NMR): In 1,4-benzoxazin-3-ones, the characteristic methylene moiety (-CH₂-) of the oxazine ring appears as a distinct signal between 4.60 and 5.15 ppm [1]. The exact shift depends heavily on the stereochemistry of appended groups; for instance, acylhydrazone derivatives often exhibit a 3:1 Z/E isomeric ratio, observable as split methylene signals (e.g., 5.08 and 4.67 ppm)[1].

  • Carbonyl Carbons (¹³C NMR): The lactam carbonyl of the 1,4-isomer consistently resonates between 165.0 and 168.0 ppm [1]. In contrast, the 3,1-isomer's carbonyl is highly sensitive to C2 substitutions but generally appears slightly more shielded around 158.0 to 163.4 ppm [3].

Quantitative Data Summary
Spectroscopic Feature1,4-Benzoxazin-3-ones3,1-Benzoxazin-4-ones1,4-Benzothiazinones (Sulfur Analogs)
IR: C=O Stretch 1680 – 1690 cm⁻¹ (Lactam)1749 – 1760 cm⁻¹ (Lactone-like)1670 – 1685 cm⁻¹ (Thiolactam)
IR: C=N Stretch N/A (Typically saturated at C2)1620 – 1640 cm⁻¹N/A
¹H NMR: N-H Proton 11.26 – 11.84 ppm (Broad/Singlet)N/A (Unless substituted)~11.50 ppm
¹H NMR: C2 Protons 4.60 – 5.15 ppm (-CH₂- bridge)N/A (sp² hybridized C2)3.45 – 4.70 ppm (Shifted upfield)
¹³C NMR: C=O Carbon 165.0 – 168.0 ppm158.0 – 163.4 ppm~164.0 ppm

Mechanistic Insights: Structure-Activity Relationships (SAR)

Spectroscopic data is not merely for identification; it is a direct window into the electronic environment that dictates biological efficacy.

The Chalcogen Effect (Oxygen vs. Sulfur): Replacing the oxazine oxygen with a sulfur atom yields 1,4-benzothiazinones. Because sulfur is less electronegative and larger than oxygen, the adjacent C2 carbon experiences altered shielding. While the ¹H NMR shift of the H-2 proton may remain relatively stable (e.g., ~3.45 ppm), the ¹³C NMR signal for C-2 is deshielded (e.g., moving to ~36.0 ppm)[4]. This subtle electronic redistribution enhances the molecule's ability to chelate the zinc cofactor in histidine deacetylase (HDA6), resulting in significantly higher herbicidal inhibition compared to the oxygenated precursors[4][5].

Halogenation and Lipophilicity: Introducing electron-withdrawing halogens (e.g., 6-Cl or 6-Br) onto the aromatic ring pulls electron density away from the heterocyclic core via inductive effects. This is observable spectroscopically as a deshielding effect on the adjacent aromatic protons in ¹H NMR and the appearance of a strong C-Br stretch at 500-600 cm⁻¹ in the IR spectrum[6]. Biologically, this halogenation drastically increases lipophilicity, which correlates directly with excellent antifungal activity against strains like P. infestans[1].

Electronic effects of core substitutions on spectroscopic shifts and biological activity.

Conclusion

The successful development of benzoxazinone-based therapeutics and agrochemicals relies heavily on precise structural elucidation. By understanding the causal relationships between molecular structure and spectroscopic output—such as the massive ~70 cm⁻¹ IR shift between 1,4-lactams and 3,1-lactones, or the NMR integration ratios that reveal Z/E isomerism—researchers can confidently validate their synthetic pipelines. Implementing the self-validating protocols outlined in this guide ensures that downstream biological assays are conducted on structurally unambiguous, highly pure candidates.

References

1.1 - Frontiers 2. - Arkat USA 3.4 - MDPI 4.2 - CORE 5.3 - J-Stage 6. 6 - Benchchem

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one and Related Fluorinated Benzoxazinones

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one and Related Fluorinated Benzoxazinones

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one. The principles and protocols outlined herein are also applicable to structurally related fluorinated benzoxazinone compounds.

Note on Chemical Identity: The specific compound "6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one" is not widely indexed with a dedicated CAS number and Safety Data Sheet (SDS). This guide is therefore based on the closely related and commercially available analogue, 6-Fluoro-2H-benzo[d][1][2]oxazine-2,4(1H)-dione (CAS Number: 321-69-7) , for which reliable safety data exists.[3] The fundamental protocols for handling and disposing of this class of fluorinated heterocyclic compounds remain consistent.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. The fluorinated nature of this compound class necessitates a cautious approach, as improper handling or disposal can pose significant health and environmental risks.

GHS Hazard Classification

Based on data for the analogue compound (CAS 321-69-7), the primary health hazards are summarized below. This information dictates the minimum personal protective equipment (PPE) and handling controls required.

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
The Fluorine Factor: A Special Disposal Consideration

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. This stability, while useful in pharmaceutical design, renders these molecules highly resistant to natural degradation, earning them the moniker "forever chemicals".[4]

The primary risk during disposal is the potential for incomplete combustion, which can lead to the formation of smaller, environmentally persistent per- and polyfluoroalkyl substances (PFAS) or other hazardous products of incomplete combustion (PICs).[4][5] High-temperature incineration is specifically required to ensure the complete cleavage of the C-F bond, which typically mineralizes the fluorine into hydrogen fluoride (HF).[6] This HF must then be captured by sophisticated scrubbing systems in the disposal facility to prevent its release.[4][6]

Pre-Disposal Safety & Handling Protocols

Proper disposal begins long before the waste container is full. It starts with safe handling at the bench to minimize exposure and prevent uncontrolled releases.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one, its waste, or contaminated materials.[7]

  • Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[8]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhalation of dust or aerosols. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

  • Isolate and Ventilate: Ensure the chemical fume hood is operational. Restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, don the full PPE described in section 2.1.

  • Contain and Absorb: For solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, compatible waste container (see Section 3).

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation: Report the spill to your EHS office as per institutional policy.

Waste Segregation, Collection, and Storage

Proper segregation is a cornerstone of safe and compliant chemical waste management.[2]

Waste Stream Identification

All waste contaminated with 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one must be classified as Fluorinated Organic Hazardous Waste . This includes:

  • Unused or expired solid compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads).

  • Empty stock bottles (which should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).

  • Solutions containing the compound.

Crucial Causality: Never mix this waste stream with other chemical waste, particularly aqueous waste or waste containing strong acids or bases, to prevent unintended reactions.[2]

Container Selection and Labeling
  • Container Compatibility: Use only containers made of compatible materials. For solid waste, high-density polyethylene (HDPE) or glass containers are appropriate.[2][9] For liquid waste solutions, glass is generally preferred.[2] Ensure the container has a secure, tightly-fitting lid.[10]

  • Labeling: All waste containers must be clearly and accurately labeled from the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one Waste".

    • A list of all components in the container (including solvents).

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The accumulation start date.

Approved Disposal Methodologies

Disposing of fluorinated compounds requires specialized methods to ensure complete destruction and prevent environmental release.

Primary Method: High-Temperature Hazardous Waste Incineration

This is the industry-standard and most effective method for destroying fluorinated organic compounds.[4]

  • Mechanism: The process involves combustion at extremely high temperatures (typically >1000°C) with a sufficient residence time to ensure the complete breakdown of the stable C-F bonds.[11][12]

  • Why It Works: These conditions provide the necessary energy to overcome the high bond dissociation energy of the C-F bond, converting the compound primarily to CO₂, H₂O, and hydrogen fluoride (HF).[6] The resulting acidic HF gas is then neutralized and removed from the flue gas by a scrubber system within the licensed facility.

  • Regulatory Backing: This method aligns with the U.S. Environmental Protection Agency's (EPA) interim guidance for the destruction and disposal of PFAS, which are analogous in their chemical stability.[13][14]

Prohibited and Unsuitable Methods
  • DO NOT dispose of this compound down the drain. It is not readily biodegradable and can persist in aquatic environments.

  • DO NOT dispose of this compound in regular solid waste trash. This leads to environmental contamination through landfill leachate.[15]

  • DO NOT attempt chemical neutralization in the lab. Standard acid/base or redox reactions are ineffective for breaking the C-F bond and may create other hazardous byproducts.

Procedural Workflow for Disposal

This section provides a step-by-step operational plan from waste generation to final disposal.

Step-by-Step Disposal Protocol
  • Assess Hazards: Before beginning work, review the SDS and this guide to understand all handling and disposal requirements.

  • Prepare Waste Container: Select a compatible and properly sized waste container. Affix a completed hazardous waste label.

  • Segregate at Source: During your experiment, place all contaminated materials directly into the prepared, labeled waste container located in a satellite accumulation area within the lab.

  • Secure Container: Keep the waste container securely closed at all times, except when adding waste.[10][16]

  • Store Safely: Store the container in a designated, secondary containment area away from incompatible materials.

  • Arrange for Pickup: Once the container is full or the accumulation time limit is reached (per your institution's policy), contact your EHS office or licensed hazardous waste contractor to arrange for pickup.

  • Document: Maintain meticulous records of waste generation and disposal, including dates and quantities, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[14][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one.

DisposalWorkflowcluster_prepPhase 1: Preparation & Handlingcluster_collectionPhase 2: Waste Collection & Storagecluster_disposalPhase 3: Final DispositionstartWaste Generation(At the Bench)risk_assessment1. Hazard Assessment(Review SDS)start->risk_assessmentppe2. Don Appropriate PPE(Gloves, Goggles, Coat)risk_assessment->ppespill_kit3. Ensure Spill Kitis Accessibleppe->spill_kitsegregate4. Segregate Waste(Fluorinated Organics Only)spill_kit->segregateBegin Waste Collectioncontainer5. Use Labeled, CompatibleContainer (e.g., HDPE)segregate->containerstore6. Store Securely inSecondary Containmentcontainer->storecontact_ehs7. Contact EHS for Pickupstore->contact_ehsRequest Disposaltransport8. Licensed Contractor Transports Wastecontact_ehs->transportincinerate9. High-Temperature Incineration(>1000°C)transport->incineratedocument10. Receive & File Certificateof Destructionincinerate->document

Caption: Disposal workflow for 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one.

References

  • OSHA. (n.d.). Hazardous Waste. Occupational Safety and Health Administration. Retrieved from [Link]

  • Ball State University. (n.d.). Waste Container Compatibility. Environmental Health and Safety Office. Retrieved from [Link]

  • Wang, F., et al. (2021). Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration. Retrieved from [Link]

  • Tsang, W. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Promag Enviro Systems. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • RIVM. (2014). Per- and polyfluorinated substances in waste incinerator flue gases. Retrieved from [Link]

  • OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from [Link]

  • NILU. (2009). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]

  • National Storage Tank. (n.d.). Chemical Resistance Chart For Plastic Storage Tanks. Retrieved from [Link]

  • BASF. (2025). Safety Data Sheet. Retrieved from [Link]

  • A&A Fratelli Parodi Spa. (n.d.). Safety Data Sheet for Benzothiazole. Retrieved from [Link]

  • HFC. (n.d.). 6-Fluoro-1-methyl-2H-benzo[d][1][2]oxazine-2,4(1H)-dione. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • JD Supra. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link]

  • Eurofins. (2024). 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA. Retrieved from [Link]

Definitive Guide to Personal Protective Equipment for Handling 6-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Definitive Guide to Personal Protective Equipment for Handling 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one

As a Senior Application Scientist, it is imperative to approach new chemical entities with a robust safety framework. The following guide provides essential, immediate safety and logistical information for handling 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one, a compound for which specific toxicological data is not widely available. The procedural guidance herein is synthesized from best practices for handling structurally similar fluorinated aromatic compounds and hazardous solid chemicals, grounded in authoritative safety standards.

Hazard Assessment and Risk Mitigation

Given the chemical structure of 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one, a derivative of a benzoxazinone with fluorine substitution, we must anticipate potential hazards. The primary risks associated with this solid compound are inhalation of airborne particles, skin contact, and eye exposure. Fluorinated organic compounds can exhibit varying levels of toxicity, and the benzoxazinone core may have biological activity. Therefore, a cautious approach is warranted, treating the compound as potentially toxic and irritating.

The cornerstone of our safety protocol is the hierarchy of controls. While this guide focuses on Personal Protective Equipment (PPE), it is crucial to first implement engineering and administrative controls.

  • Engineering Controls: All handling of 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. Designate a specific area for handling and clearly label it.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is critical for preventing exposure.[3][4] The following table outlines the minimum required PPE for handling 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one.

Body PartRecommended PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldOSHA 29 CFR 1910.133, ANSI Z87[5][6]Provides protection against splashes and airborne particles. A face shield is crucial when handling larger quantities or when there is a risk of splashing.[6]
Skin/Body Flame-resistant lab coat and chemical-resistant apronN/AA lab coat protects the skin and personal clothing from contamination. A chemical-resistant apron provides an additional layer of protection.
Hands Double-gloving with nitrile glovesOSHA 29 CFR 1910.138[5]Nitrile gloves offer good resistance to a wide range of chemicals.[7] Double-gloving minimizes the risk of exposure from a single glove failure.
Respiratory N/A (with proper engineering controls)OSHA 29 CFR 1910.134When handled in a certified fume hood, respiratory protection is typically not required. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Feet Closed-toe shoesN/AProtects feet from spills and falling objects.

Glove Selection:

The choice of glove material is paramount. For handling 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one, nitrile gloves are recommended for their broad chemical resistance.[7][8] It is important to note that no glove material offers indefinite protection. Always inspect gloves for any signs of degradation or punctures before and during use. If direct contact with the compound occurs, change gloves immediately.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures safety and minimizes the risk of contamination.

3.1. Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary equipment, including the container of 6-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one, spatulas, weighing paper, and solvent.

  • Don all required PPE as outlined in the table above.

3.2. Weighing and Dispensing:

  • Perform all weighing and dispensing operations within the fume hood.

  • To minimize the generation of airborne dust, handle the solid compound gently.

  • Use a dedicated spatula for this compound to prevent cross-contamination.

  • Close the container tightly immediately after dispensing.

3.3. Dissolution:

  • If preparing a solution, add the solvent to the solid in a controlled manner.

  • Ensure the vessel is appropriately sized to prevent splashing.

3.4. Post-Handling:

  • Decontaminate the work surface with an appropriate solvent.

  • Dispose of all contaminated materials as outlined in the disposal plan below.

  • Remove PPE in the correct order to avoid self-contamination: outer gloves, apron, face shield, goggles, lab coat, and finally, inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.

Safe Handling Workflow

cluster_prepPreparationcluster_handlingHandling (in Fume Hood)cluster_cleanupCleanup and Disposalcluster_postPost-Procedureprep1Verify Fume Hood Functionprep2Gather Materialsprep1->prep2prep3Don Full PPEprep2->prep3handle1Weigh Solid Compoundprep3->handle1Proceed to Handlinghandle2Prepare Solutionhandle1->handle2clean1Decontaminate Work Areahandle2->clean1After Experimentclean2Segregate Halogenated Wasteclean1->clean2clean3Dispose of Contaminated PPEclean2->clean3post1Remove PPE Correctlyclean3->post1Final Stepspost2Wash Hands Thoroughlypost1->post2

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.